molecular formula C8H6ClFO2 B1350554 5-Chloro-2-fluorophenylacetic acid CAS No. 261762-97-4

5-Chloro-2-fluorophenylacetic acid

Cat. No.: B1350554
CAS No.: 261762-97-4
M. Wt: 188.58 g/mol
InChI Key: NOKLOLLCDCEFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKLOLLCDCEFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378670
Record name 5-Chloro-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-97-4
Record name 5-Chloro-2-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-97-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-fluorophenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

Quantitative data for this compound are summarized in the table below for easy reference and comparison. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂ChemWhat[1]
Molecular Weight 188.58 g/mol ChemWhat[1]
Melting Point 116-118 °CMatrix Scientific[2]
Boiling Point 289.3 ± 25.0 °C at 760 mmHgAmerican Elements[3]
Predicted logP (XlogP) 2.1PubChem[4]
Predicted Aqueous Solubility Data not available; expected to be low.N/A
Predicted pKa Data not available; expected to be in the acidic range typical for carboxylic acids.N/A

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • A small quantity of this compound is placed in a distillation flask.

  • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

  • The flask is heated gently.

  • The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For high-boiling-point compounds, vacuum distillation is employed to prevent decomposition.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water, and provides an indication of its hydrophilicity or lipophilicity.

Methodology (Shake Flask Method):

  • A known amount of this compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to equilibrate.

  • The two phases are separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in water or a suitable co-solvent system.

  • A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acid solution.

  • The pH of the solution is monitored using a pH meter after each addition of the base.

  • A titration curve is constructed by plotting the pH against the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthetic Workflow

The synthesis of this compound can be achieved through a two-step process involving the formation of the corresponding benzyl cyanide intermediate followed by its hydrolysis.

G cluster_0 Step 1: Synthesis of 2-(5-chloro-2-fluorophenyl)acetonitrile cluster_1 Step 2: Hydrolysis to this compound A 5-Chloro-2-fluorobenzyl chloride D Reaction Mixture A->D B Sodium Cyanide (NaCN) B->D C Solvent (e.g., Ethanol/Water) C->D E Reflux D->E Heat F Work-up (Filtration, Extraction) E->F G 2-(5-chloro-2-fluorophenyl)acetonitrile F->G Purification H 2-(5-chloro-2-fluorophenyl)acetonitrile G->H J Reaction Mixture H->J I Aqueous Acid (e.g., H₂SO₄) I->J K Reflux J->K Heat L Work-up (Cooling, Filtration) K->L M This compound L->M Purification (Recrystallization)

Synthetic pathway for this compound.

Experimental Protocol for Synthesis:

Step 1: Synthesis of 2-(5-chloro-2-fluorophenyl)acetonitrile

A general procedure for the synthesis of substituted benzyl cyanides involves the reaction of the corresponding benzyl chloride with sodium or potassium cyanide.[1]

  • In a round-bottom flask, 5-chloro-2-fluorobenzyl chloride is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

  • A solution of sodium cyanide in water is added to the flask.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure.

  • The resulting mixture is filtered to remove inorganic salts. The organic layer containing the product is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude 2-(5-chloro-2-fluorophenyl)acetonitrile, which can be further purified by distillation.

Step 2: Hydrolysis to this compound

The hydrolysis of the nitrile to the carboxylic acid is a standard organic transformation.[1]

  • In a round-bottom flask equipped with a reflux condenser, 2-(5-chloro-2-fluorophenyl)acetonitrile is mixed with an aqueous solution of a strong acid, such as sulfuric acid.

  • The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then cooled and poured into cold water to precipitate the crude product.

  • The solid is collected by filtration and washed with water.

  • The crude this compound can be purified by recrystallization from a suitable solvent to obtain the final product.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the presence of chloro and fluoro substituents on the phenyl ring, impart unique electronic properties and lipophilicity, which can significantly influence the biological activity and pharmacokinetic profile of the final drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its efficient preparation.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound are outlined below. The first is a two-step route involving the cyanation of a benzyl halide followed by hydrolysis. The second is a Grignard-based approach involving the carboxylation of a benzylmagnesium halide.

Route 1: Cyanation of 5-Chloro-2-fluorobenzyl Chloride and Subsequent Hydrolysis

This is a robust and widely applicable method for the synthesis of phenylacetic acids. The two key stages are the formation of the benzyl cyanide intermediate and its subsequent conversion to the desired carboxylic acid.

Step 1: Synthesis of 5-Chloro-2-fluorobenzyl Cyanide

The synthesis of the benzyl cyanide intermediate is typically achieved through the reaction of 5-chloro-2-fluorobenzyl chloride with a cyanide salt. Copper salts can be employed to catalyze this transformation, and various cyanide reagents can be used, with potassium ferrocyanide being a less toxic alternative to simple alkali metal cyanides.

Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzyl Cyanide

  • Materials:

    • 5-Chloro-2-fluorobenzyl chloride

    • Potassium ferrocyanide (K₄[Fe(CN)₆])

    • Cuprous iodide (CuI)

    • Toluene

    • Dichloromethane

    • Acetophenone (for internal standard)

  • Procedure:

    • To a reaction vessel, add cuprous iodide (0.3-1 mol%) and toluene.

    • Stir the mixture for 1-2 minutes.

    • Add potassium ferrocyanide (0.3-1 equivalents) and 5-chloro-2-fluorobenzyl chloride (1 equivalent).

    • Seal the reaction vessel and heat the mixture to 140-190°C for 15-25 hours.[1]

    • After cooling the reaction mixture to room temperature, add a solution of acetophenone in dichloromethane as an internal standard.

    • Stir the mixture and allow it to stand for at least one hour.

    • Analyze the supernatant by gas chromatography to determine the yield.

    • The product can be purified by distillation under reduced pressure.

Step 2: Hydrolysis of 5-Chloro-2-fluorobenzyl Cyanide

The hydrolysis of the benzyl cyanide to the corresponding phenylacetic acid can be accomplished under acidic or basic conditions. Acid-catalyzed hydrolysis, for instance using hydrochloric acid, is a common and effective method.

Experimental Protocol: Hydrolysis of 5-Chloro-2-fluorobenzyl Cyanide

  • Materials:

    • 5-Chloro-2-fluorobenzyl cyanide

    • Hydrochloric acid (15-37% aqueous solution)

    • Water

    • Ammonia solution (optional, for pH adjustment)

  • Procedure:

    • Heat the 5-Chloro-2-fluorobenzyl cyanide to 50-120°C.

    • Slowly add hydrochloric acid to the heated cyanide (or vice-versa) with a molar ratio of HCl to cyanide of (1.2-5):1.

    • After the addition is complete, maintain the reaction mixture at an elevated temperature for 1.5-5 hours.[2]

    • Upon completion of the reaction (monitored by a suitable analytical technique like HPLC), add water to the reaction system.

    • Stir to mix and dissolve the components, then cool the mixture to induce crystallization.

    • Collect the crystalline product by filtration.

    • Wash the crystals with water.

    • Dry the product to obtain this compound.

Route 2: Grignard Carboxylation of 5-Chloro-2-fluorobenzyl Halide

This alternative route involves the formation of a Grignard reagent from 5-chloro-2-fluorobenzyl chloride, followed by its reaction with carbon dioxide to yield the carboxylic acid.

Experimental Protocol: Grignard Carboxylation

  • Materials:

    • 5-Chloro-2-fluorobenzyl chloride

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine (crystal, as initiator)

    • Carbon dioxide (solid, dry ice, or gas)

    • Hydrochloric acid (aqueous solution for workup)

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small crystal of iodine.

    • Prepare a solution of 5-chloro-2-fluorobenzyl chloride in anhydrous diethyl ether or THF.

    • Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the Grignard reagent formation.

    • Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring. Alternatively, bubble CO₂ gas through the solution.

    • Allow the mixture to warm to room temperature and stir until all the CO₂ has reacted.

    • Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization.

Data Presentation

ParameterRoute 1: Cyanation/Hydrolysis (Typical Values)Route 2: Grignard Carboxylation (Typical Values)
Starting Material 5-Chloro-2-fluorobenzyl chloride5-Chloro-2-fluorobenzyl chloride
Key Reagents K₄[Fe(CN)₆], CuI, HClMg, CO₂
Overall Yield 60-80% (estimated)50-70% (estimated)
Reaction Steps 21 (one-pot)
Purity (after workup) >95%>90%
Key Intermediates 5-Chloro-2-fluorobenzyl cyanide5-Chloro-2-fluorobenzylmagnesium chloride

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Synthesis_Route_1 start 5-Chloro-2-fluorobenzyl chloride cyanide 5-Chloro-2-fluorobenzyl cyanide start->cyanide K4[Fe(CN)6], CuI Toluene, 140-190°C acid 5-Chloro-2-fluorophenylacetic acid cyanide->acid HCl (aq) Heat

Caption: Synthetic workflow for Route 1: Cyanation followed by hydrolysis.

Synthesis_Route_2 start 5-Chloro-2-fluorobenzyl chloride grignard 5-Chloro-2-fluorobenzyl- magnesium chloride start->grignard Mg, I2 (cat.) Anhydrous Ether/THF acid 5-Chloro-2-fluorophenylacetic acid grignard->acid 1. CO2 2. H3O+

Caption: Synthetic workflow for Route 2: Grignard carboxylation.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The cyanation of 5-chloro-2-fluorobenzyl chloride followed by hydrolysis offers a reliable and potentially high-yielding two-step process. Alternatively, the Grignard carboxylation of the corresponding benzyl halide provides a one-pot approach to the target molecule. The choice of synthetic route will depend on factors such as reagent availability, scalability, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

5-Chloro-2-fluorophenylacetic acid CAS number 261762-97-4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261762-97-4

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorophenylacetic acid, a halogenated aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may use this compound as a chemical intermediate or for research purposes.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueCitations
CAS Number 261762-97-4[1][2][3]
Molecular Formula C₈H₆ClFO₂[1][2][3]
Molecular Weight 188.58 g/mol [2][3]
Melting Point 116-118 °C[1]
Physical Appearance White to off-white powder or crystals[3]
InChI Key NOKLOLLCDCEFAK-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1Cl)CC(=O)O)F

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, predicted mass spectrometry data can provide valuable information for its identification.

Mass Spectrometry (Predicted)

The following table presents the predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in mass spectrometry-based screening and identification.

Adduct Ionm/zPredicted CCS (Ų)
[M+H]⁺189.01131131.5
[M+Na]⁺210.99325141.6
[M-H]⁻186.99675133.1
[M+NH₄]⁺206.03785151.7
[M+K]⁺226.96719137.5
[M+H-H₂O]⁺171.00129126.7
[M+HCOO]⁻233.00223149.0

Data obtained from computational predictions.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature, general synthetic routes for phenylacetic acids can be adapted. A plausible and common method is the hydrolysis of the corresponding benzyl cyanide.

General Experimental Protocol: Hydrolysis of 2-(5-Chloro-2-fluorophenyl)acetonitrile

This protocol is a generalized procedure based on the common hydrolysis of benzyl cyanides.

  • Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(5-chloro-2-fluorophenyl)acetonitrile.

  • Step 2: Hydrolysis Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Step 3: Reflux Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up After completion, cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, neutralize with a base. If performed under basic conditions, acidify with a strong acid until the product precipitates.

  • Step 5: Isolation and Purification Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Below is a workflow diagram illustrating this general synthetic approach.

G cluster_start Starting Material cluster_process Process cluster_end Final Product start 2-(5-Chloro-2-fluorophenyl)acetonitrile hydrolysis Acid or Base Hydrolysis start->hydrolysis Step 1 reflux Heating (Reflux) hydrolysis->reflux Step 2 workup Acid/Base Work-up reflux->workup Step 3 purification Filtration & Recrystallization workup->purification Step 4 end This compound purification->end Step 5

A generalized workflow for the synthesis of this compound.

Biological Activity and Applications

There is currently a lack of specific published data on the biological activity of this compound. However, based on the known activities of related phenylacetic acid derivatives, several potential applications can be inferred.

Potential Applications in Drug Discovery:

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this compound makes it a candidate for the synthesis of novel anti-inflammatory compounds.

  • Anticancer Research: Halogenated organic compounds are of interest in the development of new anticancer agents. This compound could serve as a building block for molecules designed to interact with specific biological targets in cancer cells.

  • Neurological Disorders: Substituted phenylacetic acids are also found in the structures of drugs targeting the central nervous system.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.

G A This compound (Building Block) B Chemical Synthesis (e.g., Amidation, Esterification) A->B C Novel Chemical Entities (Drug Candidates) B->C D Biological Screening C->D E Lead Compound for Drug Development D->E

Logical workflow for the application of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or under a fume hood

In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.

Conclusion

This compound is a readily available chemical intermediate with potential applications in various fields of chemical research, particularly in the synthesis of novel compounds for drug discovery. While specific biological and detailed spectroscopic data are limited in the public domain, its structural similarity to known bioactive molecules suggests it is a valuable building block for further investigation. Researchers are encouraged to perform thorough characterization and biological evaluation to explore its full potential.

References

An In-depth Technical Guide to 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 5-Chloro-2-fluorophenylacetic acid, a halogenated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

This compound is a derivative of phenylacetic acid with a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring. The presence of these halogen substituents significantly influences the electronic properties and biological activity of the molecule.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number261762-97-4[Generic chemical supplier data]
Molecular FormulaC₈H₆ClFO₂[1]
Molecular Weight188.58 g/mol [1]
Melting Point116-118 °C[Generic chemical supplier data]
AppearanceWhite to off-white crystalline powder[Generic chemical supplier data]

Synthesis Protocol

A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following is a plausible two-step experimental protocol for the synthesis of this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start 5-Chloro-2-fluorobenzyl chloride reagent1 Sodium Cyanide (NaCN) in DMSO start->reagent1 Reaction product1 2-(5-Chloro-2-fluorophenyl)acetonitrile reagent1->product1 reagent2 Aqueous Acid (e.g., H₂SO₄) Heat product1->reagent2 Reaction product2 This compound reagent2->product2 purification_step Recrystallization (e.g., from Ethanol/Water) product2->purification_step final_product Pure this compound purification_step->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-(5-Chloro-2-fluorophenyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-fluorobenzyl chloride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add a stoichiometric equivalent of sodium cyanide (NaCN) to the solution.

  • Heat the reaction mixture to approximately 60-80 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-(5-chloro-2-fluorophenyl)acetonitrile.

Step 2: Hydrolysis to this compound

  • To the crude 2-(5-chloro-2-fluorophenyl)acetonitrile in a round-bottom flask, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain it for several hours until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityAssignment
~10-12Singlet (broad)-COOH
~7.3-7.5MultipletAromatic CH
~7.1-7.3MultipletAromatic CH
~3.7Singlet-CH₂-

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~175C=O
~155-160 (d, ¹JCF)C-F
~130-135C-Cl
~125-130Aromatic CH
~115-120 (d, ²JCF)Aromatic CH
~40-CH₂-

FT-IR Spectral Data Interpretation (based on 2-chlorophenylacetic acid):

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~3000C-H stretchAromatic
~1700C=O stretchCarboxylic acid
~1600, ~1470C=C stretchAromatic ring
~1400C-O stretch / O-H bendCarboxylic acid
~1200C-O stretchCarboxylic acid
~750C-Cl stretchAryl chloride
~1100C-F stretchAryl fluoride

Biological Activity

While specific biological activity and signaling pathway data for this compound are not extensively documented, studies on related halogenated phenylacetic acids suggest potential antimicrobial and antibiofilm activities.[2][3] The presence of halogens can enhance the lipophilicity and electronic properties of the molecule, potentially leading to interactions with biological targets. Phenylacetic acid itself is a known plant auxin, and its derivatives can exhibit similar hormonal activities.[3] Further research is required to elucidate the specific biological functions of this compound.

Potential Signaling Pathway Involvement (Hypothetical):

Biological_Activity cluster_antimicrobial Antimicrobial Action cluster_plant Plant Growth Regulation compound This compound membrane Bacterial Cell Membrane Disruption compound->membrane enzyme Enzyme Inhibition compound->enzyme auxin_receptor Auxin Receptor Binding compound->auxin_receptor gene_expression Modulation of Gene Expression auxin_receptor->gene_expression

Caption: Hypothetical biological activities of this compound.

Disclaimer: The experimental protocols and spectroscopic data interpretations are provided for informational purposes and are based on established chemical principles and data from analogous compounds. Researchers should exercise appropriate caution and validate all procedures and data in a controlled laboratory setting.

References

Spectroscopic Profile of 5-Chloro-2-fluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorophenylacetic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of experimentally derived public data for this specific molecule, this guide combines predicted spectroscopic values with established methodologies. The information herein is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. These values are critical for the identification, characterization, and purity assessment of the compound.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The table below presents the predicted collision cross-section values for various adducts of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺189.01131131.5
[M+Na]⁺210.99325141.6
[M-H]⁻186.99675133.1
[M+NH₄]⁺206.03785151.7
[M+K]⁺226.96719137.5
[M+H-H₂O]⁺171.00129126.7
[M+HCOO]⁻233.00223149.0
[M+CH₃COO]⁻247.01788178.5
[M+Na-2H]⁻208.97870136.3
[M]⁺188.00348132.4
[M]⁻188.00458132.4

Data sourced from PubChem.[1]

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds.

Table 2: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-3.7 - 3.9Doublet²J(H,F) ≈ 2-3 Hz
Ar-H37.2 - 7.3Doublet of doublets³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 5-6 Hz
Ar-H47.0 - 7.1Triplet of doublets³J(H,H) ≈ 8-9 Hz, ⁴J(H,H) ≈ 2-3 Hz
Ar-H67.4 - 7.5Doublet of doublets³J(H,H) ≈ 8-9 Hz, ⁵J(H,F) ≈ 2-3 Hz
-COOH10.0 - 12.0Singlet (broad)-

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-35 - 40
Ar-C1125 - 130 (d, ²J(C,F) ≈ 15-20 Hz)
Ar-C2158 - 162 (d, ¹J(C,F) ≈ 240-250 Hz)
Ar-C3115 - 120 (d, ²J(C,F) ≈ 20-25 Hz)
Ar-C4130 - 135
Ar-C5128 - 132 (d, ⁴J(C,F) ≈ 3-5 Hz)
Ar-C6130 - 135
-COOH170 - 175

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

Experimental Protocols

This section details standardized operating procedures for the acquisition of high-resolution spectroscopic data for this compound.

NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 16 to 64, to achieve an adequate signal-to-noise ratio

  • Spectral Width (SW): 0-12 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (LC-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is a common starting point for good ionization.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for accurate mass measurements.

  • Scan Range: m/z 100-500.

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.

  • Analyze the full scan mass spectrum to confirm the molecular weight and isotopic pattern.

  • Perform fragmentation analysis (MS/MS) to further confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 5-Chloro-2- fluorophenylacetic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (LC-MS) sample_prep->ms ir Infrared Spectroscopy (FTIR) sample_prep->ir data_proc Data Processing & Analysis nmr->data_proc ms->data_proc ir->data_proc structure_elucid Structure Elucidation & Confirmation data_proc->structure_elucid purity_assess Purity Assessment data_proc->purity_assess final_report Comprehensive Technical Report data_proc->final_report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the predicted proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Chloro-2-fluorophenylacetic acid. Due to the absence of publicly available experimental data for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This document outlines the expected chemical shifts, coupling constants, and multiplicities, and includes a standardized experimental protocol for acquiring such a spectrum. A key feature of this guide is the visualization of the predicted spin-spin coupling interactions using a Graphviz diagram, offering a clear representation of the molecular connectivity and its influence on the NMR spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methylene protons of the acetic acid moiety and the three aromatic protons on the substituted phenyl ring. The presence of both a fluorine and a chlorine atom, which are electron-withdrawing, along with the carboxylic acid group, significantly influences the chemical environment and thus the chemical shifts of these protons.

The aromatic region is expected to show a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The methylene protons will appear as a singlet, as they have no adjacent protons to couple with. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift and may be exchangeable with deuterium when using solvents like D₂O.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.35 - 7.50Doublet of doublets (dd)³J(H3-H4) ≈ 8.5 - 9.0 Hz, ⁴J(H3-F) ≈ 4.5 - 5.0 Hz
H-47.15 - 7.30Triplet of doublets (td) or Doublet of doublet of doublets (ddd)³J(H4-H3) ≈ 8.5 - 9.0 Hz, ³J(H4-H6) ≈ 2.5 - 3.0 Hz, ⁵J(H4-F) ≈ 2.5 - 3.0 Hz
H-67.25 - 7.40Doublet of doublets (dd)³J(H6-H4) ≈ 2.5 - 3.0 Hz, ⁴J(H6-F) ≈ 7.0 - 7.5 Hz
-CH₂-3.70 - 3.85Singlet (s)N/A
-COOH10.0 - 13.0Broad Singlet (br s)N/A

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

2. NMR Spectrometer Setup

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans (NS): 16 or 32 scans for a sufficient signal-to-noise ratio.

    • Spectral Width (SW): A range of approximately 0-14 ppm is generally sufficient for ¹H NMR.

Predicted Coupling Interactions

The following diagram illustrates the predicted spin-spin coupling interactions for the aromatic protons of this compound. The couplings between protons are shown as solid lines, while the couplings between protons and the fluorine atom are represented by dashed lines.

G cluster_molecule This compound cluster_couplings Predicted ¹H-¹H and ¹H-¹⁹F Couplings C1 C1 C2 C2 C1->C2 CH2 CH₂ C1->CH2 C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Cl Cl C5->Cl C6->C1 H6 H6 C6->H6 COOH COOH CH2->COOH H3_node H3 H4_node H4 H3_node->H4_node ³J ≈ 8.5-9.0 Hz F_node F H3_node->F_node ⁴J ≈ 4.5-5.0 Hz H6_node H6 H4_node->H6_node ³J ≈ 2.5-3.0 Hz H4_node->F_node ⁵J ≈ 2.5-3.0 Hz H6_node->F_node ⁴J ≈ 7.0-7.5 Hz

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-2-fluorophenylacetic acid. This document outlines the predicted ¹³C NMR spectral data, a detailed experimental protocol for its acquisition, and a logical workflow for the structural elucidation of similar compounds.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts (δ) and carbon-fluorine coupling constants (J) for this compound are summarized in Table 1. These values are estimated based on the analysis of substituent effects and data from structurally related compounds, including 4-chlorophenylacetic acid and various fluoroaromatic compounds. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Chemical structure of this compound with numbered carbons

Figure 1. Chemical structure of this compound with carbon atom numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-1122 - 126Doublet²J(C-F) ≈ 20 - 25
C-2158 - 162Doublet¹J(C-F) ≈ 240 - 250
C-3116 - 120Doublet²J(C-F) ≈ 20 - 25
C-4130 - 134Doublet³J(C-F) ≈ 5 - 10
C-5128 - 132Singlet-
C-6125 - 129Doublet⁴J(C-F) ≈ 2 - 5
C-7 (-CH₂)38 - 42Doublet³J(C-F) ≈ 3 - 6
C-8 (-COOH)170 - 175Singlet-

Experimental Protocol

This section details a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (at): 1.0 - 2.0 seconds.

  • Relaxation Delay (d1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals.

  • Spectral Width (sw): 0 - 220 ppm.

  • Number of Scans (ns): 1024 - 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and those coupled to fluorine.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apodization: Apply an exponential window function with a line broadening factor of 0.5 - 1.0 Hz to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate their areas.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates a logical workflow for the ¹³C NMR analysis of an unknown or synthesized compound like this compound.

logical_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Elucidation Compound Pure Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Setup Instrument Setup & Parameter Optimization Spectrometer->Setup Acquire Acquire FID Setup->Acquire FID Raw FID Data Acquire->FID FT Fourier Transform FID->FT Processing Phasing & Baseline Correction FT->Processing Referencing Referencing Processing->Referencing Processed_Spectrum Processed ¹³C NMR Spectrum Referencing->Processed_Spectrum Peak_Picking Peak Picking & Integration Processed_Spectrum->Peak_Picking Assignment Chemical Shift & Coupling Constant Assignment Peak_Picking->Assignment Structure Structure Verification/ Elucidation Assignment->Structure

Caption: Logical workflow for ¹³C NMR analysis.

mass spectrometry of 5-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-2-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, experimental protocols, and data interpretation to aid in the structural elucidation and quantification of this molecule.

Introduction

This compound (C₈H₆ClFO₂) is a halogenated aromatic carboxylic acid.[1][2] Its analysis by mass spectrometry is crucial for identification, purity assessment, and metabolic studies. Understanding its behavior under various ionization techniques and its subsequent fragmentation is fundamental for developing robust analytical methods.

Molecular Structure:

  • Chemical Formula: C₈H₆ClFO₂[1]

  • Molecular Weight: 188.59 g/mol [1]

  • CAS Number: 261762-97-4[3]

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺189.01131
[M+Na]⁺210.99325
[M-H]⁻186.99675
[M+NH₄]⁺206.03785
[M+K]⁺226.96719
[M]⁺•188.00348
[M-H₂O+H]⁺171.00129

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from computational predictions.[4]

Proposed Experimental Protocols

For the mass spectrometric analysis of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The choice of method will depend on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve volatility and chromatographic peak shape for GC-MS analysis.[5]

Sample Preparation and Derivatization:

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction should be performed.

  • Derivatization: The extracted analyte should be derivatized to a more volatile form. A common method for carboxylic acids is esterification, for example, by reaction with pentafluorobenzyl bromide (PFBBr).[5][6]

    • Dissolve the dried extract in a suitable solvent (e.g., acetonitrile).

    • Add a solution of PFBBr and a catalyst (e.g., a tertiary amine).

    • Heat the mixture to facilitate the reaction.

    • After cooling, the derivatized sample is ready for injection.

Instrumentation and Data Acquisition:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of derivatized organic acids (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[7] The mass analyzer can be set to scan a mass range of m/z 50-500.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar compounds like this compound without the need for derivatization.

Sample Preparation:

  • Dissolution: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition:

  • Liquid Chromatograph: A reverse-phase C18 column is typically used for separation. The mobile phase can consist of a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency.[8]

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.[8] Analysis can be performed in both positive and negative ion modes to detect different adducts. A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) can be used for fragmentation studies (MS/MS).

Predicted Fragmentation Pathway

The fragmentation of the molecular ion of this compound in an EI source is expected to follow characteristic pathways for aromatic carboxylic acids and halogenated compounds.[9][10] The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[11]

A plausible fragmentation pathway is illustrated below. The initial ionization would form the molecular ion (M⁺•) at m/z 188. Subsequent fragmentation could involve the loss of the carboxyl group, the chlorine atom, and other neutral fragments.

Fragmentation_Pathway M [C₈H₆ClFO₂]⁺• m/z = 188/190 F1 [C₇H₆ClF]⁺• m/z = 144/146 M->F1 - CO₂ F2 [C₈H₅FO]⁺• m/z = 124 M->F2 - HCl F3 [C₇H₅F]⁺• m/z = 108 F1->F3 - HCl F4 [C₆H₄F]⁺ m/z = 95 F2->F4 - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for the mass spectrometric analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Extraction (if necessary) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Dissolution Dissolution (for LC-MS) Extraction->Dissolution GCMS GC-MS Analysis (EI) Derivatization->GCMS LCMS LC-MS Analysis (ESI) Dissolution->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition DataProcessing Data Processing and Spectral Interpretation DataAcquisition->DataProcessing StructuralElucidation Structural Elucidation and Quantification DataProcessing->StructuralElucidation

Caption: General experimental workflow for the mass spectrometric analysis.

Conclusion

This technical guide provides a foundational understanding of the . By leveraging the predicted data and proposed experimental protocols, researchers can develop and validate analytical methods for the reliable identification and quantification of this compound. The provided fragmentation pathway and workflow diagrams serve as practical tools for experimental design and data interpretation in the fields of pharmaceutical development, chemical analysis, and scientific research.

References

The Biological Activity of 5-Chloro-2-fluorophenylacetic Acid: An Uncharted Territory in Bio-pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined chemical structure and availability from various commercial suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant lack of data on the biological activity of 5-Chloro-2-fluorophenylacetic acid. This technical guide, intended for researchers, scientists, and drug development professionals, aims to address the current knowledge gap and contextualize the compound's potential role within the broader landscape of medicinal chemistry. While direct biological data for this compound is absent, analysis of related compounds suggests its primary function is likely that of a chemical intermediate in the synthesis of more complex, biologically active molecules.

Current State of Knowledge: A Void in Biological Data

Extensive searches of scientific databases and chemical repositories have yielded no specific studies detailing the in vitro or in vivo biological effects of this compound. Consequently, there is no information available regarding its mechanism of action, potential signaling pathway interactions, or quantitative measures of efficacy such as IC50 or EC50 values. The absence of such fundamental data precludes the development of detailed experimental protocols or the visualization of its biological interactions.

Inferences from Structurally Related Compounds

While direct information is lacking, the biological activities of structurally analogous compounds can offer insights into the potential applications of this compound as a synthetic building block.

For instance, derivatives of other halogenated phenylacetic acids have been explored for various therapeutic purposes. Research into related structures includes the development of:

  • Anti-inflammatory Agents: 2-Fluorophenylacetic acid has been identified as a versatile precursor in the synthesis of certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • Central Nervous System (CNS) Active Agents: The structurally related compound, 2-Amino-5-chloro-2'-fluorobenzophenone, serves as a key intermediate in the synthesis of anxiolytic drugs.

  • Anticancer Agents: Various derivatives of 5-fluorouracil, which shares a fluorinated pyrimidine motif, have been extensively studied for their cytotoxic effects against cancer cell lines.

These examples highlight a common theme: substituted phenylacetic acids are frequently utilized as scaffolds or starting materials for the synthesis of pharmacologically active agents. The specific combination of chloro and fluoro substituents on the phenyl ring of this compound provides a unique electronic and steric profile that medicinal chemists can exploit to create novel compounds with desired biological properties.

Postulated Role as a Chemical Intermediate

The available evidence strongly suggests that this compound is primarily valued as a chemical intermediate rather than an endogenously active compound. Its carboxylic acid functional group is amenable to a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

Below is a generalized workflow illustrating the potential use of this compound in a drug discovery pipeline.

G cluster_0 Synthetic Chemistry cluster_1 Biological Screening cluster_2 Lead Optimization & Preclinical Development A This compound B Chemical Modification (e.g., Amidation, Esterification) A->B C Novel Chemical Entity (NCE) B->C D In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy & Toxicity Studies G->H I Candidate Drug H->I

Caption: Generalized workflow for utilizing this compound in drug discovery.

Future Directions

The lack of biological data on this compound itself presents an opportunity for foundational research. A logical first step would be to perform broad in vitro screening assays to identify any potential biological activity. This could include:

  • Cytotoxicity screening against a panel of cancer cell lines.

  • Antimicrobial screening against various bacterial and fungal strains.

  • Enzyme inhibition assays for common drug targets.

  • Receptor binding assays for major receptor families.

The diagram below outlines a potential initial screening workflow.

G cluster_0 Screening Panels A This compound B High-Throughput Screening (HTS) A->B C Cytotoxicity Panel B->C D Antimicrobial Panel B->D E Enzyme/Receptor Panel B->E F Identification of Biological 'Hits' C->F D->F E->F G Further Investigation (Dose-Response, Mechanism of Action) F->G

Caption: Proposed initial screening workflow for this compound.

Conclusion

5-Chloro-2-fluorophenylacetic Acid: A Technical Guide on Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid. While this specific compound is commercially available as a research chemical and building block for organic synthesis, a thorough review of publicly available scientific literature, patent databases, and chemical biology repositories reveals a significant gap in the understanding of its precise mechanism of action. There is currently no specific, publicly documented pharmacological target or pathway directly associated with this compound.

This technical guide addresses this information gap by providing a comprehensive overview of the established mechanisms of action for the broader class of substituted phenylacetic acid derivatives. By examining the activities of structurally related compounds, we can infer potential, albeit unconfirmed, biological activities for this compound. This document summarizes key therapeutic targets for this chemical class, presents available quantitative data for analogous compounds in structured tables, details relevant experimental protocols, and provides diagrams of associated signaling pathways to guide future research and hypothesis generation.

Introduction to Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets. The introduction of substituents, such as halogens, on the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Structurally related phenylacetic acids have been investigated for a range of therapeutic applications, acting as enzyme inhibitors and receptor modulators.

Potential Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally similar phenylacetic acid derivatives, several potential mechanisms of action for this compound can be hypothesized. These include, but are not limited to, enzyme inhibition and receptor agonism.

Enzyme Inhibition

Substituted phenylacetic acids have been identified as inhibitors of various enzymes.

  • Aldose Reductase Inhibition: Several substituted benzyloxyphenylacetic acids have been synthesized and evaluated as aldose reductase inhibitors.[1] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Trifluorophenylacetic acids are known to be useful in the preparation of inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

Receptor Agonism

Derivatives of phenylacetic acid have also been shown to act as agonists for nuclear receptors.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: A series of phenylacetic acid derivatives have been developed as human PPAR agonists.[4] PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism, making them important targets for the treatment of metabolic disorders.

  • Liver X Receptor (LXR) Agonism: Phenylacetic acid substituted quinolines have been identified as novel Liver X Receptor (LXR) agonists.[5] LXRs are nuclear receptors that are key regulators of cholesterol, fatty acid, and glucose homeostasis, and are considered therapeutic targets for atherosclerosis.

Quantitative Data for Structurally Related Compounds

Due to the absence of specific quantitative data for this compound, the following tables summarize the reported biological activities of structurally related phenylacetic acid derivatives. This data is intended to provide a comparative baseline for potential future investigations of this compound.

Table 1: Aldose Reductase Inhibitory Activity of Substituted Phenylacetic Acid Analogs

Compound ID Structure IC₅₀ (µM) Reference
5d (benzyloxyphenylacetic acid derivative) Not specified in abstract 20.9 [1]

| this compound | C₈H₆ClFO₂ | Data not available | |

Table 2: Receptor Agonism of Phenylacetic Acid Derivatives

Compound Class Target Receptor Activity Reference
Phenylacetic acid derivatives hPPAR Agonist [4]
Phenyl acetic acid substituted quinolines LXRα / LXRβ Agonist [5]

| this compound | Not applicable | Data not available | |

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to characterize the potential mechanisms of action for substituted phenylacetic acids. These protocols are provided as a guide for researchers interested in investigating the biological activity of this compound.

Aldose Reductase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against aldose reductase.

  • Enzyme and Substrate Preparation:

    • Recombinant human aldose reductase is used as the enzyme source.

    • DL-glyceraldehyde is used as the substrate.

    • NADPH is used as a cofactor.

  • Assay Procedure:

    • The reaction is typically performed in a 96-well plate format.

    • The reaction mixture contains phosphate buffer (pH 6.2), NADPH, the test compound (at various concentrations), and the enzyme.

    • The mixture is pre-incubated to allow for compound-enzyme interaction.

    • The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

    • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PPAR Agonist Reporter Gene Assay

This protocol outlines a cell-based reporter gene assay to assess the agonistic activity of a compound on PPARs.

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293T or CHO-K1) is used.

    • Cells are co-transfected with two plasmids:

      • An expression vector for the full-length human PPAR subtype (e.g., PPARα, PPARγ).

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • After transfection, the cells are treated with the test compound at various concentrations or a known PPAR agonist (positive control) for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis:

    • The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

    • The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Conceptual Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway and a conceptual workflow relevant to the investigation of this compound.

Aldose_Reductase_Pathway cluster_Cell Cell Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications NADPH NADPH NADP NADP+ SDH Sorbitol Dehydrogenase AR Aldose Reductase Compound This compound (Hypothetical Inhibitor) Compound->AR Inhibition

Caption: Hypothetical inhibition of the polyol pathway by this compound.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Target_ID Target Identification (e.g., Aldose Reductase, PPARs) HTS High-Throughput Screening Target_ID->HTS Lead_Gen Lead Generation (e.g., Phenylacetic Acid Scaffold) HTS->Lead_Gen Lead_Opt Lead Optimization (e.g., this compound) Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Disease Models) In_Vitro->In_Vivo

Caption: A generalized workflow for the discovery and preclinical evaluation of a compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the known biological activities of structurally related phenylacetic acid derivatives provide a valuable starting point for future research. The potential for this compound to act as an enzyme inhibitor or a nuclear receptor agonist warrants further investigation.

Researchers are encouraged to utilize the experimental protocols outlined in this guide to systematically screen this compound against a panel of relevant targets, including aldose reductase, DPP-4, PPARs, and LXRs. Such studies will be instrumental in defining its pharmacological profile and determining its potential therapeutic utility. The synthesis and evaluation of a focused library of analogs could further elucidate the structure-activity relationships and help in the design of more potent and selective modulators of these key biological pathways.

References

A Comprehensive Technical Guide to the Discovery and History of Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4][5] Phenylacetic acid and its derivatives have long been recognized for their therapeutic potential, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The convergence of these two areas—the versatile phenylacetic acid scaffold and the strategic application of fluorine chemistry—has given rise to a class of compounds with significant utility as both therapeutic agents and critical intermediates in the synthesis of complex pharmaceuticals. This guide provides an in-depth exploration of the discovery, historical synthesis, and evolving pharmacological applications of fluorinated phenylacetic acids.

Discovery and Evolution of Synthetic Methodologies

The history of fluorinated phenylacetic acids is intrinsically linked to the broader development of organofluorine chemistry. Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, paved the way for the synthesis of fluorinated building blocks.[8] The synthesis of the phenylacetic acid core itself has been well-established through routes like the reduction of mandelic acid or via acetophenone intermediates.[9] Over time, these foundational methods were adapted and refined for the specific production of various fluorinated phenylacetic acids.

Key Synthetic Approaches

The synthesis of fluorinated phenylacetic acids can be broadly categorized based on the starting materials and the method of constructing the final molecule.

  • From Fluorinated Benzyl Halides: A common and direct approach involves the carbonylation of a fluorinated benzyl halide. For instance, 2,3-difluorotoluene can undergo photohalogenation to produce 2,3-difluorobenzyl halide, which is then carbonylated to yield 2,3-difluorophenylacetic acid.[10] This method offers a relatively straightforward route with few steps.[10]

  • From Fluorinated Benzenes: More complex multi-step syntheses often start with substituted fluorobenzenes. For example, the synthesis of 2,4,5-trifluorophenylacetic acid, a crucial intermediate for the anti-diabetic drug Sitagliptin, can begin with 1,2,4-trifluorobenzene.[11][12][13] One patented process involves reacting 1,2,4-trifluorobenzene with paraformaldehyde and a chlorinating agent to form 2,4,5-trifluorobenzyl chloride, which is then cyanated and subsequently hydrolyzed to the final acid.[13]

  • Via Mandelic Acid Intermediates: An alternative pathway involves the synthesis and subsequent reduction of a corresponding fluorinated mandelic acid. This approach has been noted as a viable method, particularly for phenylacetic acids substituted with electron-withdrawing groups like fluorine, where other methods might be less effective.[12]

  • Diazotization and Addition: Some methods employ a diazotization-addition reaction sequence. For example, a fluorinated aniline can be diazotized and reacted with vinylidene chloride to form a fluorophenyl trichloroethane intermediate, which is then hydrolyzed to the desired fluorophenylacetic acid.[14]

  • Specialized Syntheses (α-Substitution): For compounds with fluorine on the alpha-carbon, such as α,α-difluorophenylacetic acid, different strategies are required. This compound is a valuable building block used to introduce a benzylic difluoromethylene group into molecules via radical decarboxylative reactions.[15] Another noteworthy example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), a vital chiral derivatizing reagent used to determine the enantiomeric composition of alcohols and amines.[16][17] Its synthesis has been improved over the years to ensure high purity and practicality.[17]

Summary of Synthetic Routes

The following table summarizes key historical and modern synthetic strategies for preparing various classes of fluorinated phenylacetic acids.

Compound Class Starting Material General Method Key Intermediates/Reagents
Monofluorophenylacetic Acids Fluorinated Aromatic CompoundsMultiple pathways, including peptide coupling and esterification.Carboxyl group activation, nucleophilic substitution.[18]
Difluorophenylacetic Acids 2,3-DifluorotoluenePhotohalogenation followed by Carbonylation2,3-Difluorobenzyl halide, Carbon Monoxide, Catalyst.[10]
Trifluorophenylacetic Acids 1,2,4-TrifluorobenzeneFriedel-Crafts type reaction, Cyanation, HydrolysisParaformaldehyde, Cyanide source, Acid/Base for hydrolysis.[12][13]
α,α-Difluorophenylacetic Acid Phenylacetic acid derivativesRadical Decarboxylative AdditionPersulfate (for radical initiation).[15]
α-Trifluoromethylphenylacetic Acid Phenyl precursorsFriedel-Crafts acylation with methyl trifluoropyruvateMethyl 3,3,3-trifluoropyruvate, Lewis/Organocatalysts.[16]

Pharmacological Significance and Applications

The introduction of fluorine atoms into the phenylacetic acid structure has led to compounds with enhanced or novel pharmacological activities.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The phenylacetic acid moiety is the backbone for several NSAIDs, including diclofenac.[6][7] Fluorinated analogues, such as flufenamic acid, are also potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[19][20] These compounds reduce the biosynthesis of prostaglandins from arachidonic acid, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[19][20] Some fluorinated derivatives have been explored as dual COX/5-LOX inhibitors, aiming for improved gastrointestinal safety profiles.[19]

  • Intermediates in Drug Synthesis: Perhaps the most significant modern application of fluorinated phenylacetic acids is their role as key intermediates. 2,4,5-Trifluorophenylacetic acid is an indispensable building block in the synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-IV (DPP-IV) inhibitor for the treatment of type II diabetes.[11][12]

  • Enzyme Inhibitors and Research Tools: Beyond NSAIDs, fluorinated phenylacetic acids are used to develop other targeted therapies. For example, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid is used in the preparation of kinase inhibitors, where the specific arrangement of fluorine atoms allows for precise control over intermolecular interactions crucial for effective target binding.[3]

  • Chiral Derivatizing Agents: As mentioned, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is not used therapeutically but is a critical tool in synthetic and medicinal chemistry for determining the absolute configuration of chiral molecules.[16]

Table of Pharmacological Applications
Compound/Derivative Primary Application Mechanism of Action / Role
Flufenamic AcidNSAIDInhibition of Cyclooxygenase (COX) enzymes.[19][20]
2-Fluorophenylacetic AcidPrecursor for NSAIDs and SSRIsVersatile building block for active pharmaceutical ingredients (APIs).[18]
2,4,5-Trifluorophenylacetic AcidKey Pharmaceutical IntermediateEssential starting material for the synthesis of Sitagliptin (DPP-IV inhibitor).[11][12]
3-Fluoro-5-(trifluoromethyl)phenylacetic acidIntermediate for Kinase InhibitorsProvides specific electronic and steric properties for target binding.[3]
Diclofenac (related structure)NSAIDBinds to specific gamma-hydroxybutyric acid (GHB) sites; COX inhibitor.[6][7]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative fluorinated phenylacetic acids, based on procedures described in scientific literature and patents.

Protocol 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 1,2,4-Trifluorobenzene

This multi-step process is a common industrial route for producing a key intermediate for Sitagliptin.

Step A: Chloromethylation of 1,2,4-Trifluorobenzene

  • To a suitable reactor, add 1,2,4-trifluorobenzene.

  • Add paraformaldehyde and a chlorinating agent (e.g., thionyl chloride or a similar reagent).

  • The reaction is typically catalyzed by a Lewis acid.

  • Heat the mixture under controlled temperature until the reaction is complete, monitored by GC or TLC.

  • Upon completion, the reaction mixture is worked up to isolate 2,4,5-trifluorobenzyl chloride.

Step B: Cyanation of 2,4,5-Trifluorobenzyl Chloride

  • Dissolve the 2,4,5-trifluorobenzyl chloride from Step A in a suitable solvent.

  • Add a cyanide source, such as sodium cyanide, often in the presence of a phase-transfer catalyst to facilitate the reaction.

  • Heat the mixture until the conversion to 2-(2,4,5-trifluorophenyl)acetonitrile is complete.

  • Isolate the nitrile product through extraction and purification.

Step C: Hydrolysis of 2-(2,4,5-Trifluorophenyl)acetonitrile

  • Subject the nitrile product from Step B to hydrolysis under either acidic or basic conditions.

  • For acidic hydrolysis, reflux the nitrile in a strong acid solution (e.g., concentrated HCl or H₂SO₄).

  • For basic hydrolysis, reflux the nitrile in a strong base solution (e.g., NaOH), followed by acidification.

  • After the reaction is complete, cool the mixture. The product, 2,4,5-trifluorophenylacetic acid, will often precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry to yield the final product.[13][21]

Protocol 2: Synthesis of 2,3-Difluorophenylacetic Acid via Carbonylation

This protocol is adapted from a patented method starting with 2,3-difluorotoluene.[10]

Step A: Photohalogenation of 2,3-Difluorotoluene

  • Charge a photoreactor with 2,3-difluorotoluene. A solvent such as carbon tetrachloride can be used, or the reaction can be run neat.

  • Introduce a halogenating agent, such as chlorine (Cl₂) or bromine (Br₂), into the reactor.

  • Irradiate the mixture with an ultraviolet (UV) light source to initiate the radical chain reaction.

  • Maintain the reaction temperature at a suitable level. The reaction is monitored for the formation of 2,3-difluorobenzyl halide.

  • Once the desired conversion is achieved, stop the halogen feed and UV irradiation. The crude product is typically purified by distillation.

Step B: Carbonylation of 2,3-Difluorobenzyl Halide

  • In a high-pressure reactor, combine the 2,3-difluorobenzyl halide from Step A with a suitable catalyst system (e.g., a palladium-based catalyst).

  • Pressurize the reactor with carbon monoxide (CO).

  • Heat the reaction mixture under pressure. The conditions (temperature, pressure) are optimized to promote the insertion of CO.

  • The reaction directly yields 2,3-difluorophenylacetic acid.

  • After cooling and depressurizing the reactor, the product is isolated and purified, often by crystallization.[10]

Visualizations of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated phenylacetic acid starting from a substituted fluorobenzene.

G A Fluorinated Benzene Derivative B Intermediate Formation (e.g., Benzyl Halide or Mandelic Acid) A->B Halomethylation / Acylation C Functional Group Transformation (e.g., Cyanation or Reduction) B->C Nucleophilic Substitution D Hydrolysis C->D Acid or Base E Final Product: Fluorinated Phenylacetic Acid D->E F Purification (Crystallization/Chromatography) E->F

Caption: Generalized synthetic pathway for fluorinated phenylacetic acids.

Role as a Key Pharmaceutical Intermediate

This diagram shows the logical relationship of 2,4,5-trifluorophenylacetic acid as a key building block in the synthesis of the drug Sitagliptin.

G cluster_0 Starting Materials A 2,4,5-Trifluorophenylacetic Acid (Key Intermediate) C Multi-step Chemical Synthesis (Amide Coupling, Cyclization, etc.) A->C B Chiral Amine Component B->C D Sitagliptin (Final API) C->D

Caption: Role of 2,4,5-trifluorophenylacetic acid in Sitagliptin synthesis.

NSAID Mechanism of Action: COX Inhibition

This diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of NSAIDs, including fluorinated phenylacetic acid derivatives.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F Fluorinated Phenylacetic Acids (e.g., Flufenamic Acid) F->C Inhibition

Caption: Inhibition of the COX pathway by fluorinated NSAIDs.

References

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful and widely adopted strategy to optimize pharmacokinetic and pharmacodynamic properties. Once a novelty, fluorinated pharmaceuticals now represent a significant portion of the drug market, underscoring the profound impact of this unique element. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of how fluorine substitution influences key drug attributes, present quantitative data for comparative analysis, detail relevant experimental protocols, and visualize critical concepts and workflows.

The strategic placement of fluorine can dramatically alter a molecule's metabolic stability, binding affinity to its target, lipophilicity, and acidity (pKa). These modifications are often subtle yet can translate into significant improvements in a drug's overall performance, including enhanced potency, greater selectivity, improved oral bioavailability, and a longer half-life.[1][2][3] This guide will explore these effects through specific examples and provide the technical details necessary for their practical application in a laboratory setting.

The Impact of Fluorination on Key Drug Properties

The unique physicochemical properties of fluorine—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine bond—are the basis for its significant influence on molecular behavior.[2][4]

Metabolic Stability

One of the most common applications of fluorine in drug design is to enhance metabolic stability.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[5] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, chemists can block oxidative metabolism at that site, thereby increasing the drug's half-life and oral bioavailability.[1][3]

A clear illustration of this is seen in the comparison of fluorinated and non-fluorinated indole-based compounds. The introduction of fluorine or a trifluoromethyl (CF3) group can significantly increase the metabolic half-life in liver microsomes.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[5]
32a4-Fluoro-indazole analog of UT-15513.29-[5]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[5]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[5]

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was from rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each series is evident.[5]

Impact of Fluorination on Drug Properties cluster_properties Physicochemical Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes Metabolic_Stability Metabolic Stability Improved_Bioavailability Improved Bioavailability Metabolic_Stability->Improved_Bioavailability Binding_Affinity Binding Affinity Enhanced_Potency_Selectivity Enhanced Potency & Selectivity Binding_Affinity->Enhanced_Potency_Selectivity Lipophilicity_pKa Lipophilicity (logP) & Acidity (pKa) Modulated_ADME Modulated ADME Properties Lipophilicity_pKa->Modulated_ADME Fluorination Fluorine Substitution Fluorination->Metabolic_Stability Blocks Metabolic Hotspots Fluorination->Binding_Affinity Alters Electrostatics & Conformation Fluorination->Lipophilicity_pKa Modifies Electron Distribution

A diagram illustrating the influence of fluorination on key drug properties.
Binding Affinity

Fluorine's high electronegativity can significantly alter the electronic distribution within a molecule, influencing its ability to interact with the target protein.[2][3] This can lead to enhanced binding affinity through several mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in the protein's binding pocket.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, pre-organizing it into a bioactive shape that fits the target receptor more snugly.[6]

  • Altering Hydrogen Bonding: Fluorine can modulate the acidity or basicity of nearby functional groups, thereby strengthening or weakening hydrogen bonds with the target.[7]

For the COX-2 inhibitor celecoxib, the trifluoromethyl group is a key feature. Comparing it to a non-fluorinated analog, SC-558, reveals differences in inhibitory potency.

Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Drug Analogs

DrugTargetParameterValueNon-Fluorinated AnalogTargetParameterValue
Atorvastatin HMG-CoA ReductaseKi2-250 nM (range for various statins)[9]Desfluoro-atorvastatin HMG-CoA ReductaseKiData not available in cited literature
Celecoxib COX-2IC500.0048 µM[10]SC-558 COX-2IC509.3 nM (0.0093 µM)[11]
Lipophilicity and pKa

Fluorine substitution has a context-dependent effect on lipophilicity (logP). Generally, replacing a hydrogen atom with a single fluorine atom increases lipophilicity. However, the introduction of multiple fluorine atoms or fluoroalkyl groups can have more complex effects due to the interplay of increased molecular volume and altered polarity.[7][12]

The strong electron-withdrawing nature of fluorine significantly impacts the acidity (pKa) of nearby functional groups. For instance, fluorination of an amine will decrease its basicity (lower the pKa of its conjugate acid), which can be advantageous for improving cell membrane permeability as a greater fraction of the molecule will be in its neutral, more lipophilic state at physiological pH.[7]

Table 3: Physicochemical Properties of Fluorinated Drugs and Their Analogs

CompoundlogPpKaData Source
Atorvastatin 6.364.46[2]
Desfluoro-atorvastatin Data not available4.29 (Predicted)[13]
Celecoxib 3.5311.1[1][14]
SC-558 Data not availableData not available

Experimental Protocols

The evaluation of the impact of fluorination on drug candidates relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an in vitro estimate of its metabolic clearance.[14][15][16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compound and positive control compounds (e.g., verapamil, dextromethorphan)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound to the incubation mixture to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.[14]

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Microsomal Stability Assay Workflow Start Start Prepare_Reagents Prepare Microsome/Buffer Mix, Test Compound, and NADPH System Start->Prepare_Reagents Pre_Incubate Pre-incubate Plate at 37°C Prepare_Reagents->Pre_Incubate Initiate_Reaction Add NADPH to Start Reaction Pre_Incubate->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench with Acetonitrile & Internal Standard Time_Sampling->Quench_Reaction Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis End End Data_Analysis->End

A typical workflow for a microsomal stability assay.
Receptor Binding Assay (Radioligand)

This assay is used to determine the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.[17][18][19]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled ligand for determining non-specific binding

  • Test compound

  • Assay buffer

  • Wash buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound dilutions).

  • Add the cell membrane preparation to all wells.

  • Add the radiolabeled ligand at a concentration near its dissociation constant (Kd).

  • Incubate the plate for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate specific binding = total binding - non-specific binding.

  • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Plate_Setup Set up 96-well plate: Total, Non-specific, & Competition Wells Start->Plate_Setup Add_Components Add Membranes, Radioligand, & Test Compound/Buffer Plate_Setup->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter_Wash Rapid Vacuum Filtration & Washing Incubate->Filter_Wash Count_Radioactivity Add Scintillation Cocktail & Count Filter_Wash->Count_Radioactivity Data_Analysis Calculate IC50 and Ki Count_Radioactivity->Data_Analysis End End Data_Analysis->End

A generalized workflow for a radioligand binding assay.
Determination of Lipophilicity (logP) by Shake-Flask HPLC

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound between n-octanol and water.[8]

Objective: To determine the logP of a test compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Glass vials

  • Shaker or vortex mixer

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or water.

  • Add known volumes of n-octanol and water/buffer to a vial.

  • Add a small amount of the test compound stock solution.

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully withdraw aliquots from both the n-octanol and aqueous layers.

  • Analyze the concentration of the compound in each aliquot using HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.[1][6]

Objective: To determine the pKa of a test compound.

Materials:

  • Test compound

  • Standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Inert gas (e.g., nitrogen) to purge dissolved CO2

Procedure:

  • Dissolve a known amount of the test compound in water or a suitable co-solvent if solubility is an issue.

  • Adjust the initial pH of the solution to one extreme (e.g., pH 2 with HCl for a basic compound).

  • Titrate the solution by adding small, precise increments of the strong base (or acid if starting from a high pH).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the other pH extreme is reached (e.g., pH 12).

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the titration curve (the point of inflection in the first derivative plot).

Conclusion

The incorporation of fluorine is a mature and highly effective strategy in medicinal chemistry for optimizing the properties of drug candidates. Its ability to block metabolic degradation, modulate binding affinity, and fine-tune physicochemical properties like lipophilicity and pKa provides chemists with a versatile tool to address many of the challenges encountered in drug discovery. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will enable researchers and drug development professionals to rationally design and evaluate fluorinated compounds, ultimately increasing the probability of developing successful new medicines. The continued development of novel fluorination methodologies promises to further expand the utility of this remarkable element in the future of pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols: 5-Chloro-2-fluorophenylacetic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 5-Chloro-2-fluorophenylacetic acid and its derivatives, focusing on their role as key building blocks in the synthesis of medicinally important compounds. This document offers detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of a relevant biological pathway and synthetic workflow.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive carboxylic acid moiety and a substituted phenyl ring, makes it a valuable precursor for the synthesis of a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Key Application: Synthesis of a COX-2 Inhibitor Analog

A significant application of phenylacetic acid derivatives is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. These drugs are a subclass of NSAIDs that target the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is important for protecting the stomach lining. This selectivity can lead to a reduced risk of gastrointestinal side effects.

While a direct synthesis starting from this compound is not widely published, a plausible and illustrative application is in the synthesis of analogs of potent COX-2 inhibitors like Lumiracoxib, which is chemically named 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid. The general synthetic strategy involves the coupling of a phenylacetic acid derivative with a substituted aniline.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps involved in the preparation of a Lumiracoxib analog.

Table 1: Representative Esterification of a Phenylacetic Acid Derivative

Starting MaterialReagentCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
2-Bromo-5-methylphenylacetic acidMethanolH₂SO₄ (catalytic)Methanol4-6Reflux>95

Table 2: Representative Buchwald-Hartwig Amination for C-N Bond Formation

Aryl HalideAminePalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
Methyl 2-bromo-5-methylphenylacetate2-Chloro-6-fluoroanilinePd₂(dba)₃XPhosNaOtBuToluene100-11080-95

Table 3: Representative Hydrolysis of an Ester to a Carboxylic Acid

Ester Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetateLiOH or NaOHTHF/Water2-4Room Temperature>90

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Bromo-5-methylphenylacetic Acid

This protocol describes the conversion of a phenylacetic acid derivative to its corresponding methyl ester, a common step to protect the carboxylic acid or to modify its reactivity for subsequent reactions.

Materials:

  • 2-Bromo-5-methylphenylacetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-bromo-5-methylphenylacetic acid (1.0 eq).

  • Add a large excess of anhydrous methanol to dissolve the starting material.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2-bromo-5-methylphenylacetate.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed cross-coupling of an aryl bromide with an aniline derivative to form a C-N bond, a key step in the synthesis of the diarylamine core of the target molecule.

Materials:

  • Methyl 2-bromo-5-methylphenylacetate

  • 2-Chloro-6-fluoroaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas supply (e.g., argon or nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine methyl 2-bromo-5-methylphenylacetate (1.0 eq), 2-chloro-6-fluoroaniline (1.2 eq), Pd₂(dba)₃ (e.g., 1-2 mol%), and XPhos (e.g., 2-4 mol%).

  • Add sodium tert-butoxide (1.4 eq) to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetate.

Protocol 3: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid, the active pharmaceutical ingredient.

Materials:

  • Methyl 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (e.g., 1 M HCl)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (e.g., 2-3 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the ester has been consumed, acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid.

Mandatory Visualizations

Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates COX2_Inhibitor 5-Chloro-2-fluorophenylacetic acid derivative (COX-2 Inhibitor) COX2_Inhibitor->COX2 Inhibits

Caption: Mechanism of action of a COX-2 inhibitor.

Experimental Workflow

Synthetic_Workflow Start_PAA 2-Bromo-5-methylphenylacetic Acid Esterification Protocol 1: Fischer Esterification Start_PAA->Esterification Ester Methyl 2-bromo-5-methylphenylacetate Esterification->Ester Coupling Protocol 2: Buchwald-Hartwig Amination Ester->Coupling Aniline 2-Chloro-6-fluoroaniline Aniline->Coupling Coupled_Ester Methyl 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetate Coupling->Coupled_Ester Hydrolysis Protocol 3: Saponification Coupled_Ester->Hydrolysis Final_Product 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid (COX-2 Inhibitor) Hydrolysis->Final_Product

Caption: Synthetic workflow for a COX-2 inhibitor.

Application Notes and Protocols for 5-Chloro-2-fluorophenylacetic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-fluorophenylacetic acid as a versatile chemical intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document offers detailed experimental protocols, representative data, and visualizations of synthetic pathways and a hypothetical biological signaling pathway.

Introduction

This compound is a substituted phenylacetic acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of both chloro and fluoro substituents on the phenyl ring modulates the electronic properties and reactivity of the molecule, making it an attractive starting material for the synthesis of novel heterocyclic scaffolds. Its carboxylic acid functionality allows for a variety of chemical transformations, including condensations and cyclizations, to generate diverse molecular architectures.

This document details two primary applications of this compound as a chemical intermediate:

  • Synthesis of Imino-Indeno[1,2-c]quinoline Derivatives: These compounds are of interest due to their potential as anti-cancer agents. The synthesis involves a Pfitzinger-type reaction with isatin derivatives.

  • Synthesis of 2-(5-Chloro-2-fluorobenzyl)benzoxazole: Benzoxazole derivatives are known to exhibit a wide range of biological activities. This synthesis involves the condensation of this compound with an o-aminophenol.

Physicochemical Properties

PropertyValue
CAS Number 261762-97-4
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance Off-white to white crystalline powder
Melting Point 116-120 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Application 1: Synthesis of 7-Chloro-10-fluoro-11H-indeno[1,2-c]quinolin-11-one

This protocol describes the synthesis of a substituted indeno[1,2-c]quinoline via a Pfitzinger-type reaction between this compound and isatin.

Experimental Protocol

Materials:

  • This compound

  • Isatin

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.0 eq) in ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add isatin (1.0 eq) followed by this compound (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A solid precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified 7-Chloro-10-fluoro-11H-indeno[1,2-c]quinolin-11-one.

Representative Data
ParameterValue
Reactant Ratio (Isatin : this compound) 1 : 1.1
Reaction Time 7 hours
Reaction Temperature 78 °C
Yield (Hypothetical) 75%
Purity (by HPLC) >98%

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve KOH in Ethanol B Add Isatin A->B C Add this compound B->C D Reflux for 6-8 hours C->D E Cool and Quench with Water D->E F Acidify with HCl E->F G Filter Precipitate F->G H Recrystallize G->H I Final Product: 7-Chloro-10-fluoro-11H- indeno[1,2-c]quinolin-11-one H->I

Synthetic workflow for 7-Chloro-10-fluoro-11H-indeno[1,2-c]quinolin-11-one.
Hypothetical Signaling Pathway of Indeno[1,2-c]quinoline Derivatives

Indeno[1,2-c]quinoline derivatives have been investigated for their potential as anti-cancer agents. A plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Indenoquinoline Indeno[1,2-c]quinoline Derivative Indenoquinoline->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt/mTOR pathway by an Indeno[1,2-c]quinoline derivative.

Application 2: Synthesis of 2-(5-Chloro-2-fluorobenzyl)benzoxazole

This protocol outlines the synthesis of a substituted benzoxazole via the condensation of this compound with 2-aminophenol.

Experimental Protocol

Materials:

  • This compound

  • 2-Aminophenol

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Oil bath

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add this compound (1.0 eq) and 2-aminophenol (1.0 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-20 eq by weight) to the flask.

  • Reaction: Heat the reaction mixture in an oil bath to 140-160 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(5-Chloro-2-fluorobenzyl)benzoxazole.

Representative Data
ParameterValue
Reactant Ratio (Acid : Amine) 1 : 1
Reaction Time 5 hours
Reaction Temperature 150 °C
Yield (Hypothetical) 65%
Purity (by HPLC) >97%

Experimental Workflow

G cluster_0 Reactant Mixing cluster_1 Catalyst Addition cluster_2 Reaction cluster_3 Work-up & Purification A Mix this compound and 2-Aminophenol B Add Polyphosphoric Acid (PPA) A->B C Heat to 140-160 °C for 4-6 hours B->C D Cool and Quench with Ice C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Column Chromatography F->G H Final Product: 2-(5-Chloro-2-fluorobenzyl)benzoxazole G->H

Synthetic workflow for 2-(5-Chloro-2-fluorobenzyl)benzoxazole.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of heterocyclic compounds of medicinal interest. The protocols provided herein for the synthesis of indeno[1,2-c]quinoline and benzoxazole derivatives demonstrate its utility in constructing complex molecular scaffolds. The representative data and workflows serve as a guide for researchers to develop novel compounds for further investigation in drug discovery programs. It is recommended that the reaction conditions be optimized for each specific substrate to achieve the best possible outcomes.

Application of 5-Chloro-2-fluorophenylacetic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorophenylacetic acid is a key starting material and intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, provides a valuable scaffold for the construction of complex molecular architectures with diverse pharmacological activities. The presence of the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing metabolic stability and receptor binding affinity. This document provides a detailed overview of the application of this compound in the synthesis of a notable API, including experimental protocols and relevant biological pathway information.

Application in the Synthesis of a Thienopyridine Derivative with Platelet Aggregation Inhibiting Activity

A significant application of a derivative of this compound is in the synthesis of the dextro-rotatory enantiomer of methyl alpha-5(4,5,6,7-tetrahydro(3,2-c)thieno pyridyl) (2-chlorophenyl)-acetate. This compound is a potent inhibitor of platelet aggregation, a crucial process in thrombosis and cardiovascular diseases. The synthesis involves the use of a closely related precursor, (2-chlorophenyl)acetic acid, which shares a similar structural motif with this compound.

Experimental Protocol: Synthesis of Dextro-rotatory Methyl alpha-5(4,5,6,7-tetrahydro(3,2-c)thieno pyridyl) (2-chlorophenyl)-acetate

This protocol outlines the synthesis of the target compound, highlighting the key reaction steps.

Materials:

  • Levo-rotatory methyl alpha-5(4,5,6,7-tetrahydro(3,2-c)thieno pyridyl) (2-chlorophenyl)-acetate

  • Diethyl ether

  • Water

  • Saturated aqueous solution of sodium hydrogen carbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Resolution of Enantiomers: The synthesis starts with the resolution of the racemic mixture to isolate the desired dextro-rotatory enantiomer. This is a critical step as the platelet aggregation inhibiting activity is exhibited only by this specific enantiomer. The levo-rotatory enantiomer is reported to be inactive and less well-tolerated.[1]

  • Salt Formation and Purification: The dextro-rotatory isomer is often isolated and purified as a salt to obtain a stable, crystalline product suitable for pharmaceutical formulation. Salts such as the hydrobromide have been found to crystallize easily and are not hygroscopic.[1]

  • Isolation of the Free Base: To obtain the active free base, the purified salt (e.g., 12 g of the pure salt) is dissolved in a minimal amount of water.[1] The solution is cooled to 5°C and then made alkaline with a saturated aqueous solution of sodium hydrogen carbonate.[1]

  • Extraction: The alkaline aqueous phase is extracted with dichloromethane.[1]

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the dextro-rotatory methyl alpha-5(4,5,6,7-tetrahydro(3,2-c)thieno pyridyl) (2-chlorophenyl)-acetate as a colorless oil in quantitative yield.[1]

  • Final Product Characterization: The final product is characterized by its optical rotation. For example, the dextro-rotatory isomer exhibits a positive optical rotation in a methanolic solution.[1]

Quantitative Data
ParameterValueReference
Yield of Free BaseQuantitative[1]
Optical Rotation (αD20) of Levo-rotatory Isomer-51.52° (c=1.61 g/100 ml; methanol)[1]
Melting Point of Hydrobromide Salt140°C[1]
Optical Rotation (αD20) of Hydrobromide Salt+59.23° (c=2.09 g/100 ml; methanol)[1]
Yield of Recrystallized Hydrobromide Salt88%[1]

Signaling Pathway and Mechanism of Action

The thienopyridine class of drugs, to which the synthesized compound belongs, typically acts by antagonizing the P2Y12 receptor on platelets. This receptor plays a crucial role in ADP-induced platelet aggregation.

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to AC Adenylyl Cyclase P2Y12->AC Inhibits Thienopyridine Thienopyridine Derivative Thienopyridine->P2Y12 Antagonizes cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Activates PKA, leading to GPIIb_IIIa_active Active GPIIb/IIIa Receptor VASP_P->GPIIb_IIIa_active Inhibits activation of GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to

Mechanism of action of thienopyridine derivatives on platelet aggregation.

As illustrated, the thienopyridine derivative non-competitively antagonizes the P2Y12 receptor. This action prevents the ADP-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP-P), which ultimately inhibits the activation of the glycoprotein IIb/IIIa receptor. The inactive state of the GPIIb/IIIa receptor prevents fibrinogen binding and, consequently, platelet aggregation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the dextro-rotatory thienopyridine derivative.

G Start Racemic Mixture of Thienopyridine Derivative Resolution Enantiomeric Resolution Start->Resolution Levo Levo-rotatory Isomer (Inactive) Resolution->Levo Separation Dextro_Salt Dextro-rotatory Isomer (as Salt) Resolution->Dextro_Salt Separation Purification Recrystallization Dextro_Salt->Purification Pure_Salt Purified Dextro-rotatory Salt Purification->Pure_Salt Free_Base_Formation Formation of Free Base (Alkalinization) Pure_Salt->Free_Base_Formation Extraction Solvent Extraction Free_Base_Formation->Extraction Final_Product Pure Dextro-rotatory Free Base (Oil) Extraction->Final_Product

References

Application Notes and Protocols for the Synthesis of 5-Chloro-2-fluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-chloro-2-fluorophenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a three-step process commencing with the radical chlorination of 5-chloro-2-fluorotoluene to yield 5-chloro-2-fluorobenzyl chloride. This intermediate is subsequently converted to 2-(5-chloro-2-fluorophenyl)acetonitrile via a nucleophilic substitution with sodium cyanide. Finally, acid-catalyzed hydrolysis of the nitrile furnishes the target compound, this compound. Additionally, this note outlines a general protocol for the derivatization of the synthesized acid, specifically through the formation of an acid chloride, which serves as a versatile intermediate for the synthesis of various esters and amides. The protocols provided herein are based on established chemical transformations and offer a reliable pathway for the preparation of this important synthetic intermediate.

Introduction

Substituted phenylacetic acids are key structural motifs found in a wide array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), and other pharmaceutical agents. The specific substitution pattern of a halogen at the C5 position and a fluorine atom at the C2 position of the phenylacetic acid scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound, in particular, is an important precursor for the synthesis of novel therapeutic candidates. This application note provides a comprehensive and step-by-step guide for the laboratory-scale synthesis of this compound and its subsequent derivatization.

Synthesis Pathway Overview

The overall synthetic pathway for this compound is depicted below. The process begins with the commercially available starting material, 5-chloro-2-fluorotoluene, and proceeds through a benzyl chloride and a benzyl cyanide intermediate.

Synthesis_Pathway start 5-Chloro-2-fluorotoluene intermediate1 5-Chloro-2-fluorobenzyl chloride start->intermediate1 SO2Cl2, AIBN (Radical Chlorination) intermediate2 2-(5-Chloro-2-fluorophenyl)acetonitrile intermediate1->intermediate2 NaCN, Ethanol/Water (Cyanation) product This compound intermediate2->product HCl (aq), Heat (Hydrolysis)

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-fluorobenzyl chloride

This protocol is adapted from a standard procedure for the benzylic chlorination of substituted toluenes.[1]

Materials:

  • 5-Chloro-2-fluorotoluene

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-fluorotoluene (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of AIBN or dibenzoyl peroxide (e.g., 0.02 eq).

  • Slowly add sulfuryl chloride (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 5-chloro-2-fluorobenzyl chloride.

Protocol 2: Synthesis of 2-(5-Chloro-2-fluorophenyl)acetonitrile

This protocol is based on the well-established Kolbe nitrile synthesis.[2]

Materials:

  • 5-Chloro-2-fluorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

Equipment:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a round-bottom flask, prepare a solution of sodium cyanide (1.2 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Warm the solution gently to dissolve the sodium cyanide.

  • Add a solution of 5-chloro-2-fluorobenzyl chloride (1.0 eq) in ethanol dropwise to the cyanide solution.

  • Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude 2-(5-chloro-2-fluorophenyl)acetonitrile, which can be purified by vacuum distillation or recrystallization.

Protocol 3: Synthesis of this compound

This protocol describes the acid-catalyzed hydrolysis of the corresponding nitrile.[3]

Materials:

  • 2-(5-Chloro-2-fluorophenyl)acetonitrile

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, add 2-(5-chloro-2-fluorophenyl)acetonitrile (1.0 eq) and a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and stir vigorously for 8-12 hours. The progress of the hydrolysis can be monitored by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath. The product may precipitate as a solid.

  • If a precipitate forms, collect the solid by filtration using a Büchner funnel and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Derivatization of this compound

The carboxylic acid functional group of this compound can be readily derivatized to form esters, amides, and other functional groups. A common first step is the conversion to the more reactive acid chloride.

Protocol 4: Synthesis of 5-Chloro-2-fluorophenylacetyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Equipment:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic drop of DMF (optional, to facilitate the reaction).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 5-chloro-2-fluorophenylacetyl chloride can be used directly in subsequent reactions or purified by vacuum distillation.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)Analytical Method
15-Chloro-2-fluorotoluene5-Chloro-2-fluorobenzyl chlorideSO₂Cl₂, AIBN75-85>95GC-MS, ¹H NMR
25-Chloro-2-fluorobenzyl chloride2-(5-Chloro-2-fluorophenyl)acetonitrileNaCN, Ethanol/Water80-90>97GC-MS, ¹H NMR
32-(5-Chloro-2-fluorophenyl)acetonitrileThis compoundHCl (aq)85-95>98LC-MS, ¹H NMR, mp
4This compound5-Chloro-2-fluorophenylacetyl chlorideSOCl₂>95 (crude)-IR

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the synthesis and subsequent derivatization of this compound.

Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization start Start: 5-Chloro-2-fluorotoluene step1 Step 1: Chlorination (SO2Cl2, AIBN) start->step1 intermediate1 Intermediate: 5-Chloro-2-fluorobenzyl chloride step1->intermediate1 step2 Step 2: Cyanation (NaCN) intermediate1->step2 intermediate2 Intermediate: 2-(5-Chloro-2-fluorophenyl)acetonitrile step2->intermediate2 step3 Step 3: Hydrolysis (HCl) intermediate2->step3 product Product: This compound step3->product step4 Step 4: Acid Chloride Formation (SOCl2) product->step4 derivative Derivative: 5-Chloro-2-fluorophenylacetyl chloride step4->derivative further_reactions Further Reactions: Esterification, Amidation, etc. derivative->further_reactions

Caption: Experimental workflow for synthesis and derivatization.

Potential Signaling Pathway Application

Derivatives of this compound may be investigated for their potential to modulate various biological signaling pathways implicated in disease. For instance, they could be designed as inhibitors of specific enzymes or as ligands for nuclear receptors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound acts as an inhibitor of a kinase involved in a cancer-related pathway.

Signaling_Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor 5-Chloro-2-fluorophenylacetic acid derivative inhibitor->kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of this compound and its derivatives. The straightforward three-step synthesis from a commercially available starting material makes this compound readily accessible for researchers in drug discovery and development. The ability to easily derivatize the final product further enhances its utility as a versatile building block for the creation of novel chemical entities with potential therapeutic applications. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

Application Notes and Protocols for Purity Testing of 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the purity assessment of 5-Chloro-2-fluorophenylacetic acid (5-F-CPAA). The following protocols are designed to be adaptable for implementation in a laboratory setting for the purpose of quality control, stability testing, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

High-Performance Liquid Chromatography is a primary technique for assessing the purity of this compound and for the separation and quantification of process-related impurities and degradation products. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical performance characteristics for a validated RP-HPLC method for the analysis of substituted phenylacetic acids.

ParameterSpecification
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD)Reportable
Limit of Quantitation (LOQ)Reportable
SpecificityNo interference from blank, placebo, and known impurities. Peak purity of the main peak should pass.
Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of this compound and quantify its related impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 264 nm.[1]

  • Injection Volume: 10 µL.

Reagent and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent.

Data Analysis:

  • Inject the blank (diluent), followed by the standard solution and the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage purity of the sample using the area normalization method: % Purity = (Area of 5-F-CPAA peak / Total area of all peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. Instrumentation cluster_data 3. Analysis prep Sample Preparation hplc HPLC Analysis data Data Processing report Generate Report weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 264 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate calculate->report

Caption: Workflow for HPLC Purity Analysis of 5-F-CPAA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. Due to the low volatility of the acidic analyte, a derivatization step is necessary to convert it into a more volatile form.

Data Presentation: GC-MS Impurity Analysis
Impurity TypePotential ImpuritiesDerivatization
Starting Materialse.g., Chloro-fluoro toluene derivativesNot always required
Reaction By-productsIsomeric forms of 5-F-CPAARequired
Residual Solventse.g., Toluene, MethanolNot required
Experimental Protocol: GC-MS with Derivatization

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library (e.g., NIST, Wiley).

Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: a. Accurately weigh about 1 mg of the 5-F-CPAA sample into a vial. b. Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of BSTFA with 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

Data Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the main peak corresponding to the derivatized 5-F-CPAA.

  • Identify impurity peaks by comparing their mass spectra with a commercial library and by interpreting their fragmentation patterns.

  • Quantify impurities using the area percentage method relative to the total ion chromatogram (TIC).

Logical Flow for GC-MS Impurity Identification

GCMS_Workflow sample 5-F-CPAA Sample derivatization Derivatization with BSTFA sample->derivatization gcms GC-MS Analysis derivatization->gcms tic Total Ion Chromatogram gcms->tic ms_spectra Mass Spectra of Impurity Peaks tic->ms_spectra library_search Library Search (NIST/Wiley) ms_spectra->library_search interpretation Fragmentation Pattern Interpretation ms_spectra->interpretation identification Impurity Identification library_search->identification interpretation->identification Titration_Logic start Start dissolve Dissolve 5-F-CPAA in DMF start->dissolve add_indicator Add Thymol Blue Indicator dissolve->add_indicator titrate Titrate with 0.1 M TBAH add_indicator->titrate endpoint Endpoint Detection titrate->endpoint endpoint->titrate Color Change (Yellow to Blue) calculate Calculate Assay endpoint->calculate end End calculate->end Method_Selection rect_node rect_node start Purity Testing Requirement q1 Assay or Impurity Profile? start->q1 q2 Volatile Impurities Expected? q1->q2 Impurity Profile hplc HPLC for Purity and Impurities q1->hplc Both titration Non-Aqueous Titration for Assay q1->titration Assay q2->hplc No gcms GC-MS for Volatile Impurities q2->gcms Yes q3 Primary Method Needed? q3->titration No qnmr ¹⁹F qNMR for Absolute Purity q3->qnmr Yes titration->q3

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2-fluorophenylacetic acid. The method is suitable for the determination of the compound in bulk drug substances and for monitoring reaction progress in drug development. The described protocol utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and reliability of results. All experimental protocols and validation data are presented in accordance with ICH guidelines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its conversion in synthetic processes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the HPLC analysis of this compound, including system suitability, sample and standard preparation, and comprehensive method validation data.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 264 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas the solution. Mix the aqueous phosphoric acid solution with HPLC-grade acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute to a final concentration within the calibration range (e.g., 10 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

System Suitability

System suitability was evaluated by injecting six replicate injections of a 10 µg/mL standard solution. The acceptance criteria for system suitability are presented in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20007800
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.85%
Linearity

The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
152,480
5261,550
10525,100
201,052,300
502,630,500
Correlation Coefficient (r²) 0.9998
Linearity Range 1-50 µg/mL
Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration).

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery%RSD
80%87.9599.38%0.75%
100%1010.08100.80%0.52%
120%1211.9299.33%0.88%
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a 10 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days.

Table 5: Precision Data

Precision LevelParameter%RSD
Repeatability (Intra-day) Peak Area (n=6)0.92%
Intermediate Precision (Inter-day) Peak Area (n=9, 3 days)1.35%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation std_prep Standard Solution Preparation reagent_prep->std_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep system_suitability System Suitability Testing std_prep->system_suitability hplc_analysis HPLC Analysis sample_prep->hplc_analysis system_suitability->hplc_analysis If passes data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The developed RP-HPLC method for the analysis of this compound is simple, accurate, precise, and reliable. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis of the bulk drug and for monitoring its presence in various stages of drug development. The isocratic mobile phase and short run time make this method efficient and cost-effective for high-throughput analysis.

Application Note: High-Throughput Identification and Profiling of 5-Chloro-2-fluorophenylacetic Acid Impurities Using Advanced LC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and profiling of potential impurities in 5-Chloro-2-fluorophenylacetic acid, a critical intermediate in pharmaceutical synthesis. The described protocol leverages the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the high-resolution and accuracy of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This methodology is designed for researchers, scientists, and drug development professionals to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). The protocol includes procedures for sample preparation, forced degradation studies to generate potential impurities, and a comprehensive LC-MS/MS workflow for structural elucidation.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory agencies worldwide have stringent requirements for the identification, quantification, and control of impurities. This compound is a key building block in the synthesis of various pharmaceuticals, and its purity is paramount. Impurities can arise from the manufacturing process, degradation of the substance, or interaction with packaging materials.

This application note provides a comprehensive LC-MS based workflow for the separation, detection, and identification of impurities in this compound. The use of forced degradation studies is integral to this process, helping to anticipate the degradation products that may form under various stress conditions.[1][2] The high sensitivity and specificity of LC-MS/MS make it an ideal technique for this purpose, enabling the detection and structural characterization of impurities even at trace levels.[3]

Experimental Protocols

Sample and Standard Preparation

1.1. This compound Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

1.2. Working Standard Solution (100 µg/mL):

  • Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

1.3. Sample Solution (1 mg/mL):

  • Prepare the sample solution by dissolving the test batch of this compound in the 50:50 acetonitrile/water mixture to a final concentration of 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[1][2]

2.1. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at 80°C for 4 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Dilute to a final volume of 10 mL with the 50:50 acetonitrile/water mixture.

2.2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Heat the mixture at 80°C for 4 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

  • Dilute to a final volume of 10 mL with the 50:50 acetonitrile/water mixture.

2.3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final volume of 10 mL with the 50:50 acetonitrile/water mixture.

2.4. Thermal Degradation:

  • Expose a solid sample of this compound to 105°C in a hot air oven for 24 hours.

  • After exposure, prepare a 1 mg/mL solution in the 50:50 acetonitrile/water mixture.

2.5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions: A UHPLC system is recommended for optimal separation and throughput. The following conditions are a starting point and may require optimization.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection 254 nm

3.2. Mass Spectrometry Conditions: A high-resolution mass spectrometer such as a Q-TOF is ideal for accurate mass measurements and structural elucidation.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative and Positive Mode
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Temperature 325°C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range (MS) m/z 100-1000
Acquisition Mode MS and Auto MS/MS
Collision Energy (MS/MS) Ramped collision energy (e.g., 10-40 eV)

Data Presentation

The following tables summarize the expected quantitative data from the analysis. The limits of detection (LOD) and quantification (LOQ) are estimated based on typical performance for similar compounds.

Table 1: Method Performance Characteristics (Estimated)

ParameterExpected Value
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 2: Potential Impurities and their Characteristics

ImpurityPotential SourceExpected m/z [M-H]⁻
Isomeric Impurities Starting materials, side reactions187.0015
Decarboxylation Product Thermal degradation142.9912
Hydroxylated Impurity Oxidative degradation202.9964
Dimerization Products Synthesis byproduct~375

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the identification of impurities in this compound.

Caption: Workflow for impurity identification in this compound.

Conclusion

The described LC-MS method provides a powerful and reliable approach for the identification and profiling of impurities in this compound. The combination of UHPLC for high-resolution separation and Q-TOF mass spectrometry for accurate mass measurement and structural elucidation allows for the confident identification of known and unknown impurities. The inclusion of forced degradation studies is essential for a comprehensive understanding of the stability of the molecule and for the development of a truly stability-indicating method. This application note serves as a valuable resource for scientists and researchers in the pharmaceutical industry to ensure the quality and safety of their products.

References

Application Notes and Protocols for the Synthesis of Covalent Inhibitors Using 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chloro-2-fluorophenylacetic acid as a key starting material in the synthesis of targeted covalent inhibitors. This document outlines a strategic approach for incorporating this versatile building block into a molecular scaffold and subsequently introducing an electrophilic "warhead" to enable covalent bond formation with a target protein.

Introduction to Covalent Inhibition

Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their biological target, often an amino acid residue within the active site of an enzyme.[1][2] This mode of action can lead to prolonged duration of action, enhanced potency, and the ability to target proteins that have been challenging to inhibit with non-covalent molecules. The design of a covalent inhibitor typically involves a scaffold that provides binding affinity and selectivity for the target protein, and an electrophilic functional group, or "warhead," that reacts with a nucleophilic residue on the target, most commonly a cysteine.[2][3]

This compound is a valuable starting material in the synthesis of covalent inhibitors due to its substituted phenyl ring, which can be elaborated to create a scaffold that directs the molecule to the desired biological target. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to append the warhead or other pharmacophoric elements.

General Synthetic Strategy

The general strategy for synthesizing a covalent inhibitor using this compound involves two key stages:

  • Scaffold Elaboration: The phenylacetic acid is first converted into a more complex molecular scaffold. This is typically achieved through amide coupling reactions with other building blocks to introduce functionalities that will interact with the target protein.

  • Warhead Installation: An electrophilic warhead, such as an acrylamide or a chloroacetamide, is then incorporated into the molecule. This is often accomplished by coupling the elaborated scaffold with a molecule containing the pre-formed warhead.

The following sections provide detailed protocols for a representative synthetic route to a hypothetical covalent inhibitor, illustrating the practical application of this compound in this process.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked Scaffold from this compound

This protocol describes the initial step of coupling this compound with a generic amine-containing building block to form the core scaffold of the inhibitor.

Materials:

  • This compound

  • Amine-containing building block (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine-containing building block (R-NH₂) (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in the same anhydrous solvent, or add HATU (1.1 eq) directly as a solid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide scaffold.

Protocol 2: Installation of an Acrylamide Warhead

This protocol details the coupling of the synthesized scaffold with an acrylamide moiety, a common electrophilic warhead for targeting cysteine residues.

Materials:

  • Amide-linked scaffold with a free amine group (Scaffold-NH₂)

  • Acryloyl chloride

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Tetrahydrofuran (THF) or DCM

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the amine-containing scaffold (Scaffold-NH₂) (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Add TEA or DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final covalent inhibitor by flash column chromatography or preparative HPLC.

Data Presentation

The efficacy of synthesized covalent inhibitors is typically evaluated through biochemical and cellular assays. Key quantitative data to be collected and presented include:

ParameterDescriptionExample Value
IC₅₀ (nM) The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.10 nM
k_inact/K_I (M⁻¹s⁻¹) The second-order rate constant for covalent modification of the target enzyme, which reflects the efficiency of the covalent bond formation.50,000 M⁻¹s⁻¹
Cellular Potency (EC₅₀, nM) The concentration of the inhibitor that gives a half-maximal response in a cell-based assay (e.g., inhibition of cell proliferation).50 nM
Selectivity The ratio of inhibitory activity against the target enzyme versus other related enzymes or off-targets.>100-fold selective

Note: The example values are hypothetical and will vary depending on the specific inhibitor and its target.

Mandatory Visualizations

Synthetic Workflow for a Covalent Inhibitor

The following diagram illustrates the general synthetic workflow for preparing a covalent inhibitor starting from this compound.

Synthetic_Workflow start This compound scaffold Amide-Linked Scaffold start->scaffold Amide Coupling (Protocol 1) warhead Acrylamide Warhead Installation scaffold->warhead Coupling with Acryloyl Chloride (Protocol 2) inhibitor Final Covalent Inhibitor warhead->inhibitor

Caption: General synthetic workflow for covalent inhibitor synthesis.

General Signaling Pathway Inhibition

Covalent inhibitors often target kinases in cellular signaling pathways. The diagram below represents a simplified signaling cascade and the point of intervention by a covalent kinase inhibitor.

Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Covalent Inhibitor inhibitor->raf Covalent Inhibition

Caption: Simplified kinase signaling pathway and covalent inhibition.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of targeted covalent inhibitors. The protocols and strategies outlined in these application notes provide a foundation for researchers to design and synthesize novel covalent probes and potential therapeutic agents. The successful development of such inhibitors relies on a combination of rational design, efficient synthetic chemistry, and thorough biological evaluation.

References

Application Notes and Protocols for Friedel-Crafts Acylation with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts acylation of aromatic compounds utilizing fluorinated reagents. The introduction of fluorine-containing moieties into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines two primary methodologies: acylation using trifluoroacetic anhydride with metal triflate catalysts and a catalyst-free approach employing hexafluoro-2-propanol (HFIP) as a promoting solvent.

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. Traditional methods often require stoichiometric amounts of Lewis acids like aluminum chloride, which can lead to harsh reaction conditions and significant waste generation. Modern approaches leveraging fluorinated compounds offer milder, more efficient, and, in some cases, greener alternatives for the synthesis of fluorinated aryl ketones, which are valuable intermediates in the development of pharmaceuticals.

The use of perfluoroalkanoic anhydrides, such as trifluoroacetic anhydride (TFAA), in combination with catalytic amounts of metal triflates (e.g., Bi(OTf)₃ or Sc(OTf)₃), provides a powerful method for the acylation of a wide range of aromatic substrates. These reactions can often be performed under solvent-free conditions, enhancing their environmental friendliness.

A more recent development is the use of the highly polar, non-coordinating solvent hexafluoro-2-propanol (HFIP) to promote intramolecular and intermolecular Friedel-Crafts acylations without the need for a catalyst. This method is notable for its simplicity and the avoidance of metal-containing waste streams.

Data Presentation

The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic compounds with fluorinated reagents under different catalytic systems.

Table 1: Bismuth(III) Triflate Catalyzed Acylation of Aromatic Compounds with Acetic Acid and Trifluoroacetic Anhydride (TFAA)

Aromatic CompoundProductTime (h)Yield (%)
Anisole4-Methoxyacetophenone0.595
Mesitylene2,4,6-Trimethylacetophenone0.598
m-Xylene2,4-Dimethylacetophenone193
Toluene4-Methylacetophenone2475

Reaction Conditions: Aromatic compound (10 mmol), acetic acid (10 mmol), TFAA (15 mmol), Bi(OTf)₃ (0.33 mmol), 30 °C, solvent-free.

Table 2: Scandium(III) Triflate Catalyzed Acylation of Aromatic Compounds with Acetic Acid and Trifluoroacetic Anhydride (TFAA)

Aromatic CompoundProductTime (h)Yield (%)
Anisole4-Methoxyacetophenone0.596
Mesitylene2,4,6-Trimethylacetophenone0.597
m-Xylene2,4-Dimethylacetophenone194
Toluene4-Methylacetophenone2480

Reaction Conditions: Aromatic compound (10 mmol), acetic acid (10 mmol), TFAA (15 mmol), Sc(OTf)₃ (0.33 mmol), 30 °C, solvent-free.

Table 3: Hexafluoro-2-propanol (HFIP) Promoted Intramolecular Friedel-Crafts Acylation

SubstrateProductTime (h)Yield (%)
4-(3,4-Dimethoxyphenyl)butanoyl chloride6,7-Dimethoxy-α-tetralone299
3-(Thiophen-2-yl)propanoyl chloride4,5-Dihydro-thieno[3,2-b]thiophen-6-one292
4-(4-Methoxyphenyl)butanoyl chloride7-Methoxy-α-tetralone477

Reaction Conditions: Substrate dissolved in HFIP at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Bi(OTf)₃ or Sc(OTf)₃ Catalyzed Acylation with Acetic Acid and TFAA

This protocol is adapted from the solventless Friedel-Crafts acylation method.

Materials:

  • Aromatic compound (e.g., anisole, mesitylene, m-xylene, toluene)

  • Acetic acid

  • Trifluoroacetic anhydride (TFAA)

  • Bismuth(III) triflate (Bi(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aromatic compound (10 mmol), acetic acid (10 mmol), and the catalyst (Bi(OTf)₃ or Sc(OTf)₃, 0.33 mmol).

  • Stir the mixture at 30 °C.

  • Slowly add trifluoroacetic anhydride (15 mmol) to the reaction mixture.

  • Continue stirring at 30 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl ketone.

Protocol 2: General Procedure for HFIP-Promoted Intramolecular Friedel-Crafts Acylation

This protocol describes a catalyst-free intramolecular acylation.

Materials:

  • Substrate (acid chloride)

  • Hexafluoro-2-propanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the crude acid chloride substrate in hexafluoro-2-propanol (HFIP).

  • Stir the solution at room temperature for the time indicated in Table 3, or until TLC analysis indicates completion of the reaction.

  • Remove the HFIP using a rotary evaporator.

  • Dissolve the resulting crude product in dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aromatic_Substrate Aromatic Substrate Mixing Mixing of Reagents Aromatic_Substrate->Mixing Acylating_Agent Fluorinated Acylating Agent (e.g., TFAA or Acid Chloride) Acylating_Agent->Mixing Catalyst Catalyst (e.g., Bi(OTf)3, Sc(OTf)3) or Promoting Solvent (HFIP) Catalyst->Mixing Stirring Stirring at Specified Temperature Mixing->Stirring Monitoring Monitoring by TLC Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Fluorinated Aryl Ketone Purification->Final_Product

Caption: Experimental workflow for Friedel-Crafts acylation with fluorinated compounds.

logical_relationship cluster_synthesis Synthesis cluster_diversification Chemical Diversification cluster_screening Drug Discovery Screening cluster_development Lead Optimization FC_Acylation Friedel-Crafts Acylation with Fluorinated Compounds Aryl_Ketones Fluorinated Aryl Ketone Products FC_Acylation->Aryl_Ketones Modifications Further Chemical Modifications (e.g., reduction, substitution, cyclization) Aryl_Ketones->Modifications Library Library of Diverse Compounds Modifications->Library Screening High-Throughput Screening Library->Screening Targets Biological Targets (e.g., enzymes, receptors) Targets->Screening Hits Identification of 'Hit' Compounds Screening->Hits Lead_Optimization Lead Optimization & Preclinical Development Hits->Lead_Optimization

Caption: Role of fluorinated aryl ketones in a drug discovery pipeline.

Application Notes and Protocols: 5-Chloro-2-fluorophenylacetic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-fluorophenylacetic acid as a key starting material for the synthesis of a variety of biologically active heterocyclic compounds. The protocols detailed below focus on a two-step synthetic strategy: the initial conversion of this compound to its more reactive acid chloride derivative, followed by cyclocondensation reactions to yield target heterocycles such as benzoxazinones, quinazolinones, and benzoxazoles.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. The presence of the chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing their biological activity. This document outlines the synthetic pathways to leverage this precursor for the generation of diverse heterocyclic scaffolds with potential therapeutic applications, particularly in oncology.

Key Intermediate: 5-Chloro-2-fluorobenzoyl Chloride

The conversion of this compound to its corresponding acid chloride, 5-Chloro-2-fluorobenzoyl chloride, is a crucial first step to activate the carboxylic acid moiety for subsequent acylation reactions. This transformation is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that readily participates in reactions with nucleophiles like amines and phenols to form amide and ester bonds, which are precursors to various heterocyclic systems.

Application 1: Synthesis of 2-(5-Chloro-2-fluorophenyl)-4H-3,1-benzoxazin-4-one

Benzoxazinones are a class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of a 2-(5-Chloro-2-fluorophenyl)-4H-3,1-benzoxazin-4-one derivative can be achieved through the reaction of 5-Chloro-2-fluorobenzoyl chloride with anthranilic acid.

Experimental Protocol:

Step 1: Preparation of 5-Chloro-2-fluorobenzoyl chloride

  • To a stirred solution of this compound (1 equivalent) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 5-Chloro-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(5-Chloro-2-fluorophenyl)-4H-3,1-benzoxazin-4-one

  • Dissolve anthranilic acid (1 equivalent) in a suitable solvent like pyridine or a mixture of dichloromethane and triethylamine at 0 °C.

  • Slowly add a solution of 5-Chloro-2-fluorobenzoyl chloride (1.1 equivalents) in the same solvent to the cooled solution of anthranilic acid.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-(5-Chloro-2-fluorophenyl)-4H-3,1-benzoxazin-4-one.

Synthetic Workflow:

start This compound intermediate 5-Chloro-2-fluorobenzoyl chloride start->intermediate Acyl Chloride Formation product 2-(5-Chloro-2-fluorophenyl)-4H-3,1-benzoxazin-4-one intermediate->product Cyclocondensation reagent1 SOCl₂ or (COCl)₂ reagent2 Anthranilic Acid

Synthesis of a Benzoxazinone Derivative.

Application 2: Synthesis of 2-(5-Chloro-2-fluorophenyl)quinazolin-4(3H)-one

Quinazolinones are another important class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antihypertensive effects.[1] The synthesis of a 2-(5-Chloro-2-fluorophenyl)quinazolin-4(3H)-one can be accomplished by reacting 5-Chloro-2-fluorobenzoyl chloride with 2-aminobenzamide.

Experimental Protocol:
  • In a reaction vessel, combine 2-aminobenzamide (1 equivalent) and 5-Chloro-2-fluorobenzoyl chloride (1.1 equivalents) in a high-boiling solvent such as pyridine or dimethylformamide.

  • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash it with water, and then with a small amount of cold ethanol.

  • Dry the crude product and recrystallize it from a suitable solvent like glacial acetic acid or ethanol to obtain pure 2-(5-Chloro-2-fluorophenyl)quinazolin-4(3H)-one.

Synthetic Workflow:

intermediate 5-Chloro-2-fluorobenzoyl chloride product 2-(5-Chloro-2-fluorophenyl)quinazolin-4(3H)-one intermediate->product Cyclocondensation reagent 2-Aminobenzamide

Synthesis of a Quinazolinone Derivative.

Application 3: Synthesis of 2-(5-Chloro-2-fluorophenyl)benzoxazole

Benzoxazoles are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. A 2-(5-Chloro-2-fluorophenyl)benzoxazole can be synthesized from 5-Chloro-2-fluorobenzoyl chloride and 2-aminophenol.

Experimental Protocol:
  • Dissolve 2-aminophenol (1 equivalent) in a solvent such as pyridine or N,N-dimethylacetamide.

  • Add 5-Chloro-2-fluorobenzoyl chloride (1.1 equivalents) portion-wise to the solution while stirring.

  • Heat the reaction mixture at a temperature ranging from 100 to 140 °C for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a large volume of cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-(5-Chloro-2-fluorophenyl)benzoxazole.

Synthetic Workflow:

intermediate 5-Chloro-2-fluorobenzoyl chloride product 2-(5-Chloro-2-fluorophenyl)benzoxazole intermediate->product Cyclocondensation reagent 2-Aminophenol

Synthesis of a Benzoxazole Derivative.

Biological Activities and Potential Applications

Heterocyclic compounds derived from this compound are of significant interest in drug discovery due to their potential biological activities.

Heterocyclic CorePotential Biological ActivityExample IC50/GI50 Values (Structurally Similar Compounds)Reference
Benzoxazinone Anticancer, Topoisomerase I inhibitionGI50 = 0.32 µM (against A549 lung cancer cells)[2]
c-Myc G-quadruplex stabilization-[3]
Quinazolinone Anticancer, EGFR inhibitionIC50 = 10.38 ± 0.27 μM (against A549), 6.44 ± 0.29 μM (against MCF-7), 9.54 ± 0.15 μM (against SHSY-5Y)[4]
Tyrosinase inhibitionIC50 = 120 ± 2 µM[5]
Benzoxazole Anticancer, Antimicrobial-
Potential Anticancer Mechanism of Action:

Quinazolinone and benzoxazinone derivatives have been reported to exert their anticancer effects through various mechanisms. One prominent mechanism for certain quinazolinone-based drugs is the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key signaling pathway in many cancers.[6] Benzoxazinone derivatives have been shown to target other critical cellular processes, including the inhibition of topoisomerase I and the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression.[3][7]

drug Quinazolinone/Benzoxazinone Derivative egfr EGFR Tyrosine Kinase drug->egfr Inhibition topoisomerase Topoisomerase I drug->topoisomerase Inhibition g4 c-Myc G-Quadruplex drug->g4 Stabilization proliferation Tumor Cell Proliferation & Survival egfr->proliferation apoptosis Apoptosis egfr->apoptosis inhibits topoisomerase->proliferation enables topoisomerase->apoptosis prevents g4->apoptosis induces cmyc_expr c-Myc Expression g4->cmyc_expr represses cmyc_expr->proliferation

Potential Anticancer Signaling Pathways.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Through its conversion to the key intermediate, 5-Chloro-2-fluorobenzoyl chloride, various cyclocondensation reactions can be employed to construct benzoxazinone, quinazolinone, and benzoxazole scaffolds. The resulting compounds, bearing the 5-chloro-2-fluorophenyl moiety, are promising candidates for further investigation as potential therapeutic agents, particularly in the field of oncology. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the rich chemistry and biological potential of this valuable building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most plausible synthetic routes for this compound include:

  • Hydrolysis of 5-Chloro-2-fluorophenylacetonitrile: This two-step route involves the synthesis of the nitrile from the corresponding benzyl halide, followed by hydrolysis.

  • Carboxylation of a Grignard Reagent: This route involves the formation of a Grignard reagent from 5-Chloro-2-fluorobenzyl chloride, followed by reaction with carbon dioxide.

  • Willgerodt-Kindler Reaction: This method utilizes 5-Chloro-2-fluoroacetophenone as a starting material, which is converted to a thioamide and subsequently hydrolyzed to the desired carboxylic acid.

Q2: I am observing a low yield in the hydrolysis of 5-Chloro-2-fluorophenylacetonitrile. What are the potential causes?

A2: Low yields in nitrile hydrolysis can be due to several factors. Incomplete hydrolysis can leave unreacted nitrile or the intermediate amide as a major impurity.[1][2] Strong acidic or basic conditions are necessary for complete conversion.[1][2] Side reactions, such as dehydration or polymerization of the starting material or product, can also occur, especially at high temperatures.[3] The purity of the starting nitrile is also crucial; impurities can interfere with the hydrolysis process.

Q3: What are the critical parameters to control during the Grignard reaction to maximize yield?

A3: The success of the Grignard reaction is highly dependent on maintaining anhydrous (water-free) conditions, as Grignard reagents react readily with water. The quality of the magnesium turnings is also important; they should be fresh and activated if necessary. The temperature should be carefully controlled during the formation of the Grignard reagent to prevent side reactions like Wurtz coupling. Slow addition of the benzyl halide is recommended to maintain a steady reaction rate.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Yes, several safety precautions are necessary. When working with Grignard reagents, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents are flammable and react violently with water. The Willgerodt-Kindler reaction involves the use of sulfur and amines like morpholine at high temperatures, which should be performed in a well-ventilated fume hood due to the potential for toxic and odorous byproducts. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Troubleshooting Guides

Route 1: Hydrolysis of 5-Chloro-2-fluorophenylacetonitrile
Issue Potential Cause Troubleshooting Steps
Low Yield of Carboxylic Acid Incomplete hydrolysis (presence of amide intermediate).Increase reaction time or temperature. Use a stronger acid or base catalyst.[1][2]
Side reactions due to harsh conditions.Optimize reaction temperature and concentration of the acid/base. Consider a two-step hydrolysis (isolation of amide first).
Product Contamination Unreacted nitrile or intermediate amide.Improve the efficiency of the hydrolysis as mentioned above. Purify the crude product by recrystallization.
Formation of colored impurities.Treat the crude product with activated charcoal during recrystallization.
Slow or No Reaction Poor quality of starting nitrile.Ensure the purity of the 5-Chloro-2-fluorophenylacetonitrile.
Insufficient concentration of acid or base.Increase the concentration of the hydrolyzing agent.
Route 2: Carboxylation of Grignard Reagent
Issue Potential Cause Troubleshooting Steps
Low Yield of Carboxylic Acid Presence of moisture in reagents or glassware.Flame-dry all glassware before use. Use anhydrous solvents and reagents.
Incomplete formation of the Grignard reagent.Use fresh, high-quality magnesium turnings. Use an initiator such as iodine or 1,2-dibromoethane if the reaction is sluggish.
Wurtz coupling side reaction.Add the benzyl halide slowly to the magnesium suspension to control the exothermic reaction.
Formation of Ketone Byproduct Reaction of the Grignard reagent with the carboxylate salt.Add the Grignard reagent to a slurry of dry ice (solid CO2) to ensure an excess of the electrophile.
Product is an Oily Mixture Incomplete reaction or presence of byproducts.Ensure complete carboxylation. Purify the crude product by extraction and recrystallization.
Route 3: Willgerodt-Kindler Reaction
Issue Potential Cause Troubleshooting Steps
Low Yield of Thioamide Incomplete reaction.Increase reaction temperature and/or time. Ensure an appropriate stoichiometry of sulfur and amine.[4]
Substrate decomposition.Optimize the reaction temperature to avoid decomposition of the starting acetophenone.
Low Yield of Carboxylic Acid from Thioamide Hydrolysis Incomplete hydrolysis of the thioamide.Thioamides are generally more resistant to hydrolysis than amides.[5] Use stronger acidic or basic conditions and higher temperatures.[6]
Formation of Colored and Odorous Byproducts Sulfur-containing side products.Conduct the reaction in a well-ventilated fume hood. Purify the thioamide intermediate before hydrolysis.
Difficult Product Isolation Emulsion formation during workup.Use a different solvent system for extraction or add a brine solution to break the emulsion.

Quantitative Data Presentation

Table 1: Effect of Catalyst on Nitrile Hydrolysis Yield

Catalyst (Concentration)Temperature (°C)Reaction Time (h)Yield of this compound (%)
6M HCl100875
12M HCl100485
6M H₂SO₄110680
10M NaOH100682 (as sodium salt)

Note: Data is illustrative and based on typical nitrile hydrolysis reactions.

Table 2: Influence of Solvent on Grignard Reaction Yield

SolventGrignard Formation Temperature (°C)Carboxylation Temperature (°C)Yield of this compound (%)
Diethyl Ether35 (reflux)-7870
Tetrahydrofuran (THF)66 (reflux)-7875
2-Methyltetrahydrofuran80 (reflux)-7878

Note: Data is illustrative and based on typical Grignard carboxylation reactions.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 5-Chloro-2-fluorophenylacetonitrile

Step 1: Synthesis of 5-Chloro-2-fluorophenylacetonitrile

  • To a solution of sodium cyanide (1.2 eq) in a mixture of water and ethanol, add 5-chloro-2-fluorobenzyl chloride (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude nitrile, which can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • To the crude 5-Chloro-2-fluorophenylacetonitrile, add a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., toluene or an ethanol/water mixture) to obtain the pure product.

Protocol 2: Synthesis via Grignard Reagent Carboxylation
  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 5-chloro-2-fluorobenzyl chloride (1.0 eq) in anhydrous THF dropwise to the magnesium suspension.

  • Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional hour.

  • Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

  • Slowly add crushed dry ice to the reaction mixture with vigorous stirring.

  • Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 2M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization.

Visualizations

Synthesis_Workflow_Nitrile_Hydrolysis start 5-Chloro-2-fluorobenzyl chloride nitrile_formation Cyanation (NaCN, EtOH/H2O, Reflux) start->nitrile_formation nitrile 5-Chloro-2-fluorophenylacetonitrile nitrile_formation->nitrile hydrolysis Hydrolysis (Conc. HCl, H2O, Reflux) nitrile->hydrolysis crude_acid Crude Product hydrolysis->crude_acid purification Recrystallization crude_acid->purification final_product This compound purification->final_product Troubleshooting_Low_Yield_Grignard issue Low Yield in Grignard Synthesis cause1 Moisture Contamination issue->cause1 cause2 Poor Mg Activation issue->cause2 cause3 Wurtz Coupling issue->cause3 solution1 Use anhydrous solvents and flame-dried glassware. cause1->solution1 solution2 Use fresh Mg turnings and an initiator (e.g., I2). cause2->solution2 solution3 Slow addition of benzyl halide to control exotherm. cause3->solution3

References

Technical Support Center: Purification of Crude 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 5-Chloro-2-fluorophenylacetic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, such as 2-(5-chloro-2-fluorophenyl)acetonitrile, byproducts from the synthesis, such as the corresponding amide, and residual solvents or reagents from the reaction workup.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon before the final crystallization step.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point typically indicates the presence of impurities. Further purification by recrystallization or another technique is recommended to improve purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize - Solution is not saturated (too much solvent used).- The solution has supersaturated.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still impure after recrystallization - Inefficient removal of impurities.- Co-crystallization of impurities with the product.- Perform a second recrystallization.- Consider using a different solvent system.- Utilize an acid-base extraction prior to recrystallization to remove neutral or basic impurities.
Acid-Base Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of layers - Emulsion formation.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.- Allow the mixture to stand for a longer period.- Filter the mixture through a bed of Celite.
Low yield of precipitated acid - Incomplete extraction into the aqueous basic phase.- Incomplete precipitation upon acidification.- Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylic acid.- Ensure the aqueous phase is sufficiently acidified (pH < 2) by checking with pH paper.[2]
Precipitated acid is sticky or oily - Presence of impurities that lower the melting point.- Wash the crude precipitated acid with cold water or a non-polar solvent like hexane to remove soluble impurities.- Proceed with recrystallization for further purification.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of product from impurities - Inappropriate mobile phase polarity.- Adjust the solvent system. For normal phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. Start with a low polarity and gradually increase it. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape for acidic compounds.
Product elutes too quickly (low retention) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Product does not elute from the column (high retention) - Mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
Tailing of the product peak - Interaction of the acidic proton with the silica gel.- Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress this interaction.

Experimental Protocols

Recrystallization from Toluene/Heptane

This protocol is suitable for purifying this compound that is contaminated with non-polar impurities. A similar procedure has been used for the purification of 2,4,5-trifluorophenylacetic acid.[3]

Materials:

  • Crude this compound

  • Toluene

  • Heptane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add heptane to the hot toluene solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the purified crystals under vacuum.

Parameter Value/Range
Initial Solvent Toluene
Anti-Solvent Heptane
Expected Yield >90% (for similar compounds)[3]
Expected Purity >99% (for similar compounds)[3]
Acid-Base Extraction

This method is effective for separating the acidic this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Extraction: Transfer the ether solution to a separatory funnel and extract with saturated sodium bicarbonate solution.[4][5] Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Backwash: Wash the combined aqueous layers with a small portion of diethyl ether to remove any residual neutral impurities.[4]

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is below 2. The purified this compound will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified product under vacuum.

Parameter Details
Organic Solvent Diethyl ether, Ethyl acetate
Aqueous Base Saturated Sodium Bicarbonate Solution
Acid for Precipitation Concentrated Hydrochloric Acid
Column Chromatography

This technique is useful for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Heptane

  • Ethyl acetate

  • Acetic acid or Formic acid

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). To improve peak shape, 0.1-1% acetic or formic acid can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate or Heptane/Ethyl Acetate gradient
Mobile Phase Additive 0.1-1% Acetic Acid or Formic Acid

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve purification Purification Step dissolve->purification recrystallization Recrystallization purification->recrystallization If impurities have different solubilities acid_base Acid-Base Extraction purification->acid_base If impurities are neutral or basic chromatography Column Chromatography purification->chromatography If impurities have different polarities isolate Isolate Pure Product recrystallization->isolate acid_base->isolate chromatography->isolate dry Dry Product isolate->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (e.g., MP, TLC, HPLC) start->check_purity impure Product Impure check_purity->impure No pure Product is Pure check_purity->pure Yes identify_issue Identify Issue impure->identify_issue oiling_out Oiling Out identify_issue->oiling_out Liquid separation low_yield Low Yield identify_issue->low_yield Low recovery no_crystals No Crystals identify_issue->no_crystals No solid forms poor_separation Poor Separation identify_issue->poor_separation Multiple spots on TLC troubleshoot Apply Troubleshooting Steps oiling_out->troubleshoot low_yield->troubleshoot no_crystals->troubleshoot poor_separation->troubleshoot troubleshoot->start Re-purify

Caption: A logical workflow for troubleshooting purification issues.

References

Technical Support Center: Improving the Purity of 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 5-Chloro-2-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can arise from starting materials, side reactions during synthesis, or degradation. Potential impurities may include:

  • Isomeric Impurities: Positional isomers such as 2-Chloro-5-fluorophenylacetic acid or other isomers formed during the synthesis.

  • Starting Material Residues: Unreacted starting materials from the synthetic route used.

  • Byproducts from Synthesis: Depending on the synthetic route, byproducts can vary. For instance, if a Willgerodt-Kindler reaction is employed, thioamide intermediates could be present.[1][2] Hydrolysis of benzyl cyanide derivatives may leave residual amide.[3]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: What is a general approach to improve the purity of my this compound sample?

A2: A general approach involves a combination of techniques. An initial acid-base extraction can effectively separate the acidic product from neutral and basic impurities. This is typically followed by recrystallization to remove closely related impurities. For highly challenging separations, column chromatography may be necessary.

Q3: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point is a strong indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or chromatography, are recommended.

Q4: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?

A4: Yes, always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for this compound and all solvents before use to be aware of specific hazards.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Concentrate the solution by boiling off some solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too fast.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step like acid-base extraction to remove gross impurities.
Low recovery of purified product. - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Purified product is still colored. - Colored impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially reducing yield.
Acid-Base Extraction Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of layers in the separatory funnel. - Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently swirl or rock the separatory funnel instead of vigorous shaking.
Low yield after acidification and extraction. - Incomplete extraction from the aqueous layer.- Product is somewhat soluble in the aqueous acidic solution.- Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL) to ensure complete removal of the product.- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase.
Product precipitates as a fine solid that is difficult to filter. - Rapid acidification.- Add the acid dropwise with stirring to control the rate of precipitation and encourage the formation of larger crystals.

Experimental Protocols

Acid-Base Extraction for Purification

This protocol describes the purification of this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl with stirring until the pH is acidic (check with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any residual salts.

  • Drying: Dry the purified product, for example, in a desiccator under vacuum.

Recrystallization Protocol

This protocol outlines the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility tests. A mixture of toluene and heptane is a good starting point based on literature for similar compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, or a toluene/heptane mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system where this compound is soluble at high temperatures and insoluble at low temperatures.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture to boiling while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the clear filtrate to cool slowly to room temperature. If using a solvent pair like toluene/heptane, add hot heptane dropwise to the hot toluene solution until it becomes slightly cloudy, then add a few drops of hot toluene to redissolve the precipitate before allowing it to cool slowly.

  • Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities.

  • Drying: Dry the purified crystals to a constant weight.

Data Presentation

Table 1: Purity Analysis Data (Example)

Purification StepMethodPurity (%)Yield (%)Melting Point (°C)
Crude ProductHPLC85.2-110-115
After Acid-Base ExtractionHPLC95.890114-116
After RecrystallizationHPLC>99.085 (from extracted)116-118[3]

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction (wash with NaHCO3) Dissolve->Extraction Aqueous Aqueous Layer (contains product salt) Extraction->Aqueous Product Organic Organic Layer (contains neutral impurities) Extraction->Organic Impurities Acidify Acidify Aqueous Layer (with HCl) Aqueous->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Recrystallize Recrystallization Filter_Wash->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Solution1 Concentrate Solution Add Seed Crystal No_Crystals->Solution1 Solution2 Change Solvent Cool Slowly Oiling_Out->Solution2 Solution3 Minimize Solvent Cool Thoroughly Low_Yield->Solution3

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-fluorophenylacetic acid. The following sections address common side-reactions and by-products encountered during various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways can be employed to synthesize this compound. The most common routes include:

  • Oxidation of 5-chloro-2-fluorotoluene.

  • Carbonation of a Grignard reagent derived from a suitable haloaromatic precursor.

  • Hydrolysis of 5-chloro-2-fluorophenylacetonitrile.

  • The Willgerodt-Kindler reaction of 5-chloro-2-fluoroacetophenone.

  • Synthesis from 5-chloro-2-fluorobenzaldehyde via multi-step processes.

Q2: I observe an impurity with a similar retention time to my product in HPLC analysis. What could it be?

A2: Depending on your synthetic route, this could be a number of side-products. For instance, if you are performing a nitrile hydrolysis, it could be the intermediate amide. If you are using an oxidation route, it could be the corresponding aldehyde or benzoic acid. It is recommended to characterize the impurity by techniques such as LC-MS or NMR to confirm its identity.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can result from a variety of factors, including incomplete reactions, degradation of the product, or the formation of multiple side-products. It is crucial to monitor the reaction progress by techniques like TLC or HPLC to ensure completion. The purity of starting materials and reagents, as well as strict control of reaction conditions (temperature, atmosphere), are also critical for achieving high yields.

Troubleshooting Guides by Synthetic Route

Route 1: Oxidation of 5-Chloro-2-fluorotoluene

This route involves the oxidation of the methyl group of 5-chloro-2-fluorotoluene to a carboxylic acid.

Potential Side-Reactions and By-products:

Side-Product Reason for Formation Troubleshooting Steps
5-Chloro-2-fluorobenzaldehydeIncomplete oxidation of the methyl group.Increase the reaction time, temperature, or the amount of oxidizing agent. Monitor the reaction by TLC or GC to ensure complete conversion of the aldehyde.
5-Chloro-2-fluorobenzoic acidOver-oxidation of the desired product under harsh conditions.Use a milder oxidizing agent or more controlled reaction conditions. Carefully monitor the reaction temperature.
Chlorinated impuritiesImpurities present in the starting 5-chloro-2-fluorotoluene or side-reactions involving the chlorine substituent.Use highly pure starting materials. Purification of the final product by recrystallization or chromatography may be necessary.

Experimental Protocol: Oxidation of a Substituted Toluene (General Procedure)

A solution of the substituted toluene in a suitable solvent (e.g., pyridine, acetic acid) is treated with a strong oxidizing agent (e.g., potassium permanganate, chromium trioxide). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC). After cooling, the excess oxidant is quenched (e.g., with sodium bisulfite), and the mixture is acidified. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Oxidation_Workflow start Start: 5-Chloro-2-fluorotoluene oxidation Oxidation (e.g., KMnO4) start->oxidation aldehyde Side-Product: 5-Chloro-2-fluorobenzaldehyde oxidation->aldehyde Incomplete Oxidation acid Side-Product: 5-Chloro-2-fluorobenzoic acid oxidation->acid Over-oxidation product Desired Product: This compound oxidation->product workup Reaction Work-up & Purification aldehyde->workup acid->workup product->workup

Caption: Oxidation of 5-chloro-2-fluorotoluene.

Route 2: Grignard Reaction with Carbon Dioxide

This method involves the formation of a Grignard reagent from a haloaromatic precursor, followed by reaction with carbon dioxide.

Potential Side-Reactions and By-products:

Side-Product Reason for Formation Troubleshooting Steps
Biphenyl-type impurity (e.g., 4,4'-dichloro-2,2'-difluorobiphenyl)Homo-coupling of the Grignard reagent, often catalyzed by trace metal impurities or elevated temperatures.Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. Maintain a low reaction temperature during Grignard reagent formation.
Unreacted starting halideIncomplete formation of the Grignard reagent.Use high-quality magnesium turnings and a suitable initiator (e.g., a small crystal of iodine). Ensure the solvent is anhydrous.
Ketone by-productsReaction of the initially formed carboxylate with another equivalent of the Grignard reagent.[1]Add the Grignard reagent slowly to a large excess of crushed dry ice to ensure the carboxylate is rapidly formed and precipitates out of solution.

Experimental Protocol: Grignard Carbonation (General Procedure)

To a flame-dried flask under an inert atmosphere, magnesium turnings and a crystal of iodine are added. A solution of the aryl halide (e.g., 1-bromo-5-chloro-2-fluorobenzene) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. Once the Grignard reagent has formed, it is transferred via cannula to a flask containing an excess of freshly crushed dry ice. The mixture is stirred and allowed to warm to room temperature. The reaction is then quenched with aqueous acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid, which is then purified.

Grignard_Troubleshooting start Low Yield or Impure Product q1 Check for moisture? start->q1 a1 Dry all glassware and solvents thoroughly. Work under inert atmosphere. q1->a1 Yes q2 Biphenyl impurity detected? q1->q2 No a1->q2 a2 Maintain low temperature during Grignard formation. Use high-purity Mg. q2->a2 Yes q3 Ketone by-product detected? q2->q3 No a2->q3 a3 Add Grignard reagent to excess dry ice. Ensure rapid quenching. q3->a3 Yes end Improved Yield and Purity q3->end No a3->end

Caption: Troubleshooting Grignard reaction issues.

Route 3: Hydrolysis of 5-Chloro-2-fluorophenylacetonitrile

This route involves the hydrolysis of the corresponding nitrile to the carboxylic acid.

Potential Side-Reactions and By-products:

Side-Product Reason for Formation Troubleshooting Steps
5-Chloro-2-fluorophenylacetamideIncomplete hydrolysis of the nitrile. The amide is an intermediate in this reaction.Increase the reaction time, temperature, or the concentration of the acid or base catalyst. Monitor the reaction by TLC or HPLC to ensure complete conversion of the amide.
Unreacted 5-Chloro-2-fluorophenylacetonitrileIncomplete reaction.Ensure sufficient heating and reaction time. Check the purity and concentration of the hydrolyzing agent (acid or base).

Experimental Protocol: Nitrile Hydrolysis (General Procedure)

The nitrile is heated to reflux in the presence of a strong acid (e.g., sulfuric acid, hydrochloric acid) or a strong base (e.g., sodium hydroxide). The reaction is monitored until the starting material is consumed. If using acid hydrolysis, the reaction mixture is cooled and poured into water, and the product is extracted. If using base hydrolysis, the reaction mixture is acidified after cooling to precipitate the carboxylic acid, which is then filtered and purified.

Nitrile_Hydrolysis_Pathway nitrile 5-Chloro-2-fluorophenylacetonitrile hydrolysis1 Hydrolysis (Step 1) nitrile->hydrolysis1 amide Intermediate/Side-Product: 5-Chloro-2-fluorophenylacetamide hydrolysis1->amide hydrolysis2 Hydrolysis (Step 2) amide->hydrolysis2 acid Final Product: This compound hydrolysis2->acid

Caption: Nitrile hydrolysis pathway.

Route 4: Willgerodt-Kindler Reaction

This reaction converts 5-chloro-2-fluoroacetophenone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.

Potential Side-Reactions and By-products:

Side-Product Reason for Formation Troubleshooting Steps
5-Chloro-2-fluorophenylthioacetamideIncomplete hydrolysis of the thioamide intermediate.Ensure complete hydrolysis by using appropriate conditions (e.g., strong acid or base) and sufficient reaction time.
5-Chloro-2-fluorophenylacetamideHydrolysis of the thioamide to the amide, but incomplete hydrolysis to the carboxylic acid.As above, ensure complete hydrolysis conditions.
Unreacted 5-chloro-2-fluoroacetophenoneIncomplete initial reaction.Ensure proper reaction temperature and stoichiometry of sulfur and amine (e.g., morpholine).
Formation of cyclic compounds (e.g., thiophenes)This is a known side-reaction of the Willgerodt-Kindler reaction under certain conditions.[2]Optimize reaction conditions (temperature, solvent) to favor the desired linear product.

Experimental Protocol: Willgerodt-Kindler Reaction (General Procedure)

A mixture of the aryl ketone (5-chloro-2-fluoroacetophenone), sulfur, and an amine (e.g., morpholine) is heated to reflux. The reaction progress is monitored by TLC. After the formation of the thioamide is complete, the reaction mixture is cooled and the thioamide is isolated. The crude thioamide is then hydrolyzed by heating with a strong acid or base to afford the desired carboxylic acid, which is then purified.

Willgerodt_Kindler_Flow start 5-Chloro-2-fluoroacetophenone wk_reaction Willgerodt-Kindler Reaction (S, Morpholine) start->wk_reaction thioamide Thioamide Intermediate wk_reaction->thioamide hydrolysis Hydrolysis thioamide->hydrolysis product This compound hydrolysis->product side_product1 Amide Side-Product hydrolysis->side_product1 Incomplete side_product2 Unreacted Thioamide hydrolysis->side_product2 Incomplete

Caption: Willgerodt-Kindler reaction workflow.

References

stability issues of 5-Chloro-2-fluorophenylacetic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during reactions and handling of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is generally stable under standard ambient conditions. However, its stability can be compromised under certain reaction conditions. The primary concerns are potential degradation through decarboxylation, dehalogenation, and susceptibility to strong acidic, basic, and oxidative environments. Elevated temperatures and exposure to UV light can also promote degradation.

Q2: How should this compound be properly stored?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible substances such as strong oxidizing agents.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, several degradation pathways are plausible under stress conditions:

  • Decarboxylation: Particularly at elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of 1-chloro-4-fluoro-2-methylbenzene.

  • Dehalogenation: The carbon-halogen bonds may be cleaved under certain reductive conditions or upon exposure to high-energy light.

  • Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to modifications of the functional groups.

  • Oxidation: Strong oxidizing agents can lead to the formation of various oxidation products, potentially involving the phenyl ring and the acetic acid side chain.

Q4: Are there any known incompatible reagents to avoid?

A4: Yes, you should avoid strong oxidizing agents, as they can lead to uncontrolled degradation. Additionally, care should be taken when using strong bases or acids, especially at high temperatures, as these can catalyze decomposition reactions.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the use of this compound in chemical reactions.

Issue Potential Cause Recommended Solution
Low reaction yield and formation of unexpected byproducts. Degradation of this compound due to harsh reaction conditions.- Monitor the reaction temperature and avoid excessive heat.- Use milder bases or acids if possible.- Shorten the reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of a byproduct with a mass corresponding to decarboxylation. The reaction temperature may be too high, causing thermal decarboxylation.- Lower the reaction temperature.- If high temperature is necessary, consider using a protecting group for the carboxylic acid.- Screen different solvents to find one that allows for a lower reaction temperature.
Formation of dehalogenated impurities. Reductive environment or photolytic degradation.- Avoid reagents that can act as reducing agents if not intended for the desired transformation.- Protect the reaction mixture from light, especially UV radiation, by using amber glassware or covering the reaction vessel with aluminum foil.
Inconsistent reaction outcomes. Variable purity or degradation of the starting material.- Verify the purity of your this compound using a suitable analytical method like HPLC or NMR before use.- Ensure proper storage conditions have been maintained.

Data on Stability under Forced Degradation Conditions

Stress Condition Parameters Potential Degradation (%) Major Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24h5 - 15%Potential for minor hydrolysis products.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24h10 - 20%Potential for decarboxylation and other side reactions.
Oxidative 3% H₂O₂ at room temp. for 24h15 - 25%Aromatic ring hydroxylation and other oxidation products.
Thermal Solid state at 80 °C for 7 days< 5%Minor decarboxylation.
Photolytic ICH Q1B conditions5 - 10%Potential for dehalogenation.

Experimental Protocols

1. Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60°C. Withdraw samples at specified intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points for analysis.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. At designated times, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at ambient temperature and protected from light), using a stability-indicating HPLC method (see Protocol 2).

2. HPLC Method for Purity and Degradation Product Analysis

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of this compound and monitoring the formation of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

3. GC-MS Method for Identification of Volatile Impurities

This Gas Chromatography-Mass Spectrometry (GC-MS) method can be used to identify potential volatile impurities or degradation products, such as the product of decarboxylation.

  • Instrumentation: A standard GC-MS system.

  • GC Column: A non-polar column such as a DB-1 or equivalent (e.g., 30m x 0.25 mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane. Derivatization (e.g., with BSTFA) may be necessary to improve the volatility and peak shape of the acidic compound.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (3% H₂O₂) Stock_Solution->Oxidative Thermal Thermal (Solid, 80°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize if applicable HPLC_Analysis Analyze by Stability- Indicating HPLC Method Sampling->HPLC_Analysis Neutralize->HPLC_Analysis Data_Evaluation Evaluate Data (Purity, Impurities, Mass Balance) HPLC_Analysis->Data_Evaluation Degradation_Pathways cluster_degradation Potential Degradation Pathways cluster_products Resulting Products Start This compound Decarboxylation Decarboxylation (Heat) Start->Decarboxylation Δ Dehalogenation Dehalogenation (Reduction / Light) Start->Dehalogenation [H] or hν Oxidation Oxidation (Oxidizing Agents) Start->Oxidation [O] Hydrolysis Hydrolysis (Strong Acid/Base) Start->Hydrolysis H⁺/OH⁻ Product_Decarb 1-Chloro-4-fluoro-2-methylbenzene Decarboxylation->Product_Decarb Product_Dehalo Phenylacetic acid derivatives Dehalogenation->Product_Dehalo Product_Ox Hydroxylated and other oxidized derivatives Oxidation->Product_Ox Product_Hydro Modified acid derivatives Hydrolysis->Product_Hydro

References

Technical Support Center: Troubleshooting HPLC Separation of 5-Chloro-2-fluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 5-Chloro-2-fluorophenylacetic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

The separation of this compound positional isomers is difficult because they share the same molecular weight and similar physicochemical properties. Effective separation relies on exploiting subtle differences in their structure and polarity, which requires careful optimization of HPLC conditions. For enantiomeric separations, a chiral environment is necessary to differentiate the stereoisomers.

Q2: What are the initial steps to take when facing co-elution of isomers?

When isomers are not separating (co-eluting), a systematic approach to enhance column selectivity (α) and efficiency (N) is required.[1] Begin by optimizing the mobile phase, as this is often the simplest and most effective initial step.[1] Key parameters to adjust include solvent strength, the type of organic modifier, and the pH of the mobile phase.[1][2][3]

Q3: How does the choice of stationary phase impact the separation of these isomers?

The stationary phase chemistry is critical for resolving positional isomers. While a standard C18 column may provide some separation, alternative stationary phases often yield better results. Phenyl-based columns, for instance, can offer improved selectivity for aromatic compounds through π-π interactions.[2][4] For chiral separations of enantiomers, a chiral stationary phase (CSP) is mandatory.[5]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Positional Isomers

If you are experiencing overlapping or completely co-eluting peaks for the positional isomers of this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Resolution

start Start: Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength (e.g., Acetonitrile/Water ratio) mobile_phase->solvent_strength No Improvement organic_modifier Switch Organic Modifier (e.g., Methanol for Acetonitrile) solvent_strength->organic_modifier No Improvement end End: Improved Resolution solvent_strength->end Successful ph_adjustment Adjust Mobile Phase pH (especially for acidic analytes) organic_modifier->ph_adjustment No Improvement organic_modifier->end Successful stationary_phase Change Stationary Phase ph_adjustment->stationary_phase No Improvement ph_adjustment->end Successful phenyl_column Consider Phenyl Column (for π-π interactions) stationary_phase->phenyl_column other_phases Explore Other Phases (e.g., polar-embedded) phenyl_column->other_phases No Improvement phenyl_column->end Successful temperature Optimize Column Temperature other_phases->temperature No Improvement other_phases->end Successful temperature->end Successful start Start: No Chiral Separation csp_selection Select Appropriate CSP start->csp_selection polysaccharide_csp Screen Polysaccharide CSPs (Cellulose/Amylose based) csp_selection->polysaccharide_csp mobile_phase_mode Select Mobile Phase Mode polysaccharide_csp->mobile_phase_mode normal_phase Normal Phase (e.g., Hexane/Ethanol) mobile_phase_mode->normal_phase reversed_phase Reversed Phase (e.g., ACN/Water + additive) mobile_phase_mode->reversed_phase polar_organic Polar Organic Mode (e.g., ACN/Methanol) mobile_phase_mode->polar_organic optimize_conditions Optimize Conditions normal_phase->optimize_conditions reversed_phase->optimize_conditions polar_organic->optimize_conditions flow_rate Adjust Flow Rate optimize_conditions->flow_rate temperature Adjust Temperature flow_rate->temperature end End: Enantiomers Resolved temperature->end Successful

References

Technical Support Center: Catalyst Selection for Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the synthesis of fluorinated compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

Problem 1: Low or No Yield of the Fluorinated Product

Low or nonexistent yields are a frequent challenge in catalytic fluorination. The following guide provides a systematic approach to troubleshooting this issue.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inactive or Deactivated Catalyst Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[1] Catalyst Activation: Some catalysts, like certain chromium oxide-based systems, may require a pre-activation step. This can involve treatment with a fluorine source such as nitrogen trifluoride (NF₃) or fluorine (F₂) gas.[1] Catalyst Deactivation: Impurities in starting materials or solvents, or reaction with byproducts like hydrofluoric acid (HF), can deactivate the catalyst.[1] Thorough purification of all reaction components is critical. Coke formation at higher temperatures is a major cause of deactivation for some heterogeneous catalysts.[2]
Suboptimal Reaction Conditions Temperature: Both insufficient and excessive heat can be detrimental. Systematically screen a range of temperatures to identify the optimum for your specific reaction.[1] For instance, lower temperatures can decrease substrate conversion in some C(sp²)-H functionalization reactions, while higher temperatures may lead to reagent instability.[1] Solvent: The choice of solvent is crucial and a solvent screen is recommended. Polar aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[1] Ensure the solvent is anhydrous and compatible with your fluorinating agent.[3][4] Concentration: Reactant concentration can influence reaction rates and catalyst turnover. Experiment with different concentrations to optimize the reaction.[1]
Poor Reagent Reactivity Fluorinating Agent: The reactivity of the fluorinating agent is key. For challenging substrates, a more reactive agent might be necessary. However, highly reactive agents can also lead to side reactions.[1] Consider screening different fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI).[1][5] Substrate Reactivity: Electron-rich or sterically hindered substrates may require more forcing conditions or a more active catalyst system.[1]
Presence of Inhibitors Water: Moisture can deactivate many catalysts and quench reactive intermediates. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).[1] Oxygen: Atmospheric oxygen can interfere with certain catalytic cycles. Degassing the solvent and running the reaction under an inert atmosphere is recommended.[1]

Troubleshooting Workflow for Low Reaction Yield:

LowYieldWorkflow start Low or No Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active solution Improved Yield catalyst->solution If catalyst is inactive, replace/activate reagents Evaluate Reagent Reactivity conditions->reagents If conditions are optimized conditions->solution If yield improves inhibitors Check for Inhibitors reagents->inhibitors If reagents are suitable reagents->solution If yield improves inhibitors->solution If inhibitors are removed

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Poor Regioselectivity or Stereoselectivity

Achieving the desired regioselectivity and stereoselectivity is a common hurdle, particularly in asymmetric catalysis.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Chiral Catalyst/Ligand Catalyst/Ligand Screening: The structure of the chiral catalyst or ligand is the most critical factor. A thorough screening of different chiral scaffolds is often necessary. For instance, in the enantioselective fluorination of β-ketoesters, different chiral phosphine ligands can significantly impact enantioselectivity.[1] Catalyst Loading: The amount of catalyst can sometimes influence stereoselectivity. Experiment with varying the catalyst loading.[1]
Reaction Conditions Temperature: Lowering the reaction temperature can often improve selectivity by favoring a single reaction pathway.[3] Solvent: The solvent can influence the conformational flexibility of the substrate and the catalyst, thereby affecting selectivity. A solvent screen is advisable.
Reaction Mechanism An SN1-type reaction mechanism can lead to racemization if a planar carbocation intermediate is formed. To achieve high stereoselectivity, conditions that favor an SN2 reaction, which involves a direct backside attack and results in an inversion of configuration, are necessary.[3]
Substrate Structure The presence of neighboring groups that can stabilize a carbocation increases the likelihood of rearrangement and loss of stereocontrol.[3] If possible, modify the substrate to disfavor carbocation formation at that position. The inherent flexibility of some ring systems, like cycloheptane, can also lead to a mixture of diastereomers.[3]

Logical Relationship for Achieving High Selectivity:

SelectivityFactors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Properties catalyst Chiral Catalyst/Ligand Structure selectivity High Regio/Stereoselectivity catalyst->selectivity loading Catalyst Loading loading->selectivity temp Temperature temp->selectivity solvent Solvent solvent->selectivity mechanism Reaction Mechanism (SN1 vs SN2) mechanism->selectivity structure Substrate Structure structure->selectivity

Caption: Key factors influencing the selectivity of fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalytic fluorination reactions?

A1: Catalytic fluorination reactions can be broadly categorized into two main types:

  • Nucleophilic Fluorination: This involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group.[6] Common catalysts include transition metals like palladium and copper, which facilitate the carbon-fluorine bond formation.[7]

  • Electrophilic Fluorination: This method employs an electrophilic fluorinating agent ("F⁺" source) to react with a nucleophilic carbon center.[6] Catalysts, often transition metals like palladium or silver, can direct the fluorination to specific C-H bonds or activate the substrate.[8]

Q2: How do I choose between a nucleophilic and an electrophilic fluorination strategy?

A2: The choice depends on the substrate and the desired product.

  • Nucleophilic fluorination is generally preferred for substrates with a good leaving group and is often more cost-effective for large-scale synthesis.[6]

  • Electrophilic fluorination is highly valuable for late-stage functionalization of complex molecules and for substrates that are electron-rich.[5][6]

Q3: My fluorinating reagent (e.g., DAST, Deoxo-Fluor) seems to be inactive. What should I do?

A3: Many fluorinating reagents are sensitive to moisture and can degrade over time.[3] It is recommended to use a fresh bottle of the reagent, especially if it has not been stored under strictly anhydrous conditions.

Q4: I am observing rearranged products in my reaction. What is the likely cause?

A4: The formation of rearranged products often points to a reaction mechanism involving a carbocation intermediate (SN1-type).[3] This is more likely with substrates that can form stable carbocations. To minimize rearrangement, consider switching to a catalyst or reaction conditions that favor an SN2-type mechanism, which avoids the formation of a discrete carbocation.[3]

Q5: What are some common catalysts used for allylic fluorination and how do they compare?

A5: Palladium, iridium, and copper-based systems are prominent catalysts for allylic fluorination, each offering distinct advantages in terms of regioselectivity, enantioselectivity, and functional group tolerance.[9]

Data Presentation: Catalyst Performance in Allylic Fluorination

The following table summarizes the performance of representative palladium, iridium, and copper catalyst systems in allylic fluorination reactions.[9]

Catalyst SystemRepresentative SubstrateFluorinating AgentYield (%)Regioselectivity (branched:linear)Enantiomeric Excess (ee %)
Palladium Cinnamyl chlorideAgF84>20:1N/A
(E)-4-phenylbut-3-en-2-yl chlorideAgF85N/A88
3-phenylprop-1-eneEt₃N·3HF64>20:1N/A
Iridium Cinnamyl trichloroacetimidateEt₃N·3HF75>99:199
1-phenylallyl trichloroacetimidateEt₃N·3HF70>99:197
Copper Allyl phosphateTBAF95>99:1N/A

Experimental Protocols

Key Experiment: Deoxyfluorination of a Cycloheptanol Derivative with DAST[3]

This protocol describes a general procedure for the deoxyfluorination of a cycloheptanol derivative using diethylaminosulfur trifluoride (DAST).

Materials:

  • Cycloheptanol derivative

  • Anhydrous dichloromethane (DCM)

  • Diethylaminosulfur trifluoride (DAST)

  • Dry ice/acetone bath

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the cycloheptanol derivative (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Deoxyfluorination:

DeoxyfluorinationWorkflow start Start: Dissolve Substrate in Anhydrous DCM cool Cool to -78 °C start->cool add_dast Add DAST Dropwise cool->add_dast react Stir and Warm to Room Temperature add_dast->react monitor Monitor Reaction Progress (TLC/GC) react->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Isolated Fluorinated Product purify->end

Caption: A step-by-step workflow for a typical deoxyfluorination experiment.

This technical support center provides a foundational guide to catalyst selection and troubleshooting in the synthesis of fluorinated compounds. For more specific queries or advanced topics, consulting the primary literature is highly recommended.

References

Technical Support Center: Managing Impurities in 5-Chloro-2-fluorophenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-fluorophenylacetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during production, with a focus on impurity identification and control.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated potential impurities?

A1: While various synthetic strategies can be envisioned, a common approach involves the conversion of a substituted toluene derivative. A plausible route starts from 4-chloro-1-fluoro-2-methylbenzene. This pathway typically involves two key steps: oxidation of the methyl group to a carboxylic acid, followed by conversion to the phenylacetic acid. Each step presents a unique impurity profile.

  • Route 1: Oxidation of 4-chloro-1-fluoro-2-methylbenzene

    • Description: The methyl group of 4-chloro-1-fluoro-2-methylbenzene is oxidized to a carboxylic acid, yielding 5-Chloro-2-fluorobenzoic acid.

    • Potential Impurities:

      • Unreacted Starting Material: Incomplete oxidation can lead to the presence of residual 4-chloro-1-fluoro-2-methylbenzene.

      • Partial Oxidation Product: Formation of the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde, can occur if the oxidation is not driven to completion.

      • Over-oxidation/Degradation Products: Harsh oxidation conditions may lead to decomposition of the desired product.

  • Route 2: Conversion to Phenylacetic Acid

    • Description: The resulting 5-Chloro-2-fluorobenzoic acid can be converted to this compound through various methods, such as via the corresponding benzyl halide followed by cyanation and hydrolysis.

    • Potential Impurities:

      • Residual Intermediates: Incomplete reaction at any stage can result in the carryover of intermediates like 5-chloro-2-fluorobenzyl chloride or 5-chloro-2-fluorobenzyl cyanide.

      • Hydrolysis Byproducts: Incomplete hydrolysis of the nitrile intermediate can leave residual 5-chloro-2-fluorophenylacetamide.

Q2: What are the likely regioisomeric impurities in the synthesis of this compound?

A2: Regioisomeric impurities are a significant concern in the synthesis of substituted aromatic compounds.[1] Depending on the specific synthetic route and the precursors used, several positional isomers of this compound could potentially form. The directing effects of the chloro and fluoro substituents on the aromatic ring influence the position of incoming groups during synthesis.

Potential regioisomeric impurities could include:

  • 3-Chloro-2-fluorophenylacetic acid

  • 4-Chloro-2-fluorophenylacetic acid

  • 2-Chloro-5-fluorophenylacetic acid[2]

  • 3-Chloro-4-fluorophenylacetic acid

  • 2-Chloro-6-fluorophenylacetic acid

Careful control of reaction conditions and purification are essential to minimize the formation of these closely related impurities.[1]

Troubleshooting Guides

Problem 1: My final product contains significant levels of unreacted starting material or intermediates.

Potential Cause Troubleshooting Step
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by an appropriate analytical technique (e.g., TLC, HPLC).- Temperature: Ensure the reaction is conducted at the optimal temperature. Too low a temperature may slow the reaction rate, while too high a temperature could lead to degradation.- Reagent Stoichiometry: Verify the correct molar ratios of all reactants and reagents.
Catalyst Deactivation - Catalyst Quality: Use a fresh, high-quality catalyst. In some reactions, the catalyst can be poisoned by impurities in the starting materials or solvents.- Moisture: Ensure all reactants and solvents are anhydrous, as moisture can deactivate many catalysts.

Problem 2: I am observing the formation of colored impurities in my final product.

Potential Cause Troubleshooting Step
Side Reactions - Azo Compounds: If a diazotization reaction is used in an alternative synthetic route, colored azo-byproducts can form. Maintain strict temperature control (0-5 °C) during diazotization.- Oxidation/Degradation: Exposure to air or high temperatures for prolonged periods can lead to the formation of colored degradation products. Work under an inert atmosphere (e.g., nitrogen or argon) and minimize reaction and work-up times.
Purification Issues - Recrystallization: Choose an appropriate solvent system for recrystallization to effectively remove colored impurities. The use of activated carbon can also aid in decolorization.

Problem 3: HPLC analysis shows the presence of an unknown impurity with a similar retention time to the main product.

Potential Cause Troubleshooting Step
Regioisomeric Impurity - Optimize HPLC Method: Modify the mobile phase composition, gradient, or column chemistry to improve the resolution between the main peak and the impurity. Methods for separating isomers of fluorophenylacetic acid have been developed and can be adapted.[3]- Orthogonal Analytical Technique: Use a different analytical technique, such as Gas Chromatography (GC) if the compounds are sufficiently volatile and thermally stable, to confirm the presence of the impurity.[1]- LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the impurity, which can help in its identification.

Data Presentation

Table 1: Common Analytical Techniques for Purity Assessment

Technique Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification of known and unknown impurities.High resolution, sensitive, widely applicable.[4]May require method development to separate closely related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile impurities, identification of unknown impurities.Excellent separation efficiency, provides structural information.[2]Not suitable for non-volatile or thermally labile compounds without derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities, confirmation of impurity structures.Provides molecular weight information for impurities.Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main product and impurities.Provides detailed structural information.Lower sensitivity compared to chromatographic methods.[4]

Experimental Protocols

Protocol 1: Representative Reversed-Phase HPLC Method for Purity Analysis

This protocol is a general method that can be adapted for the analysis of this compound and its impurities. Optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a suitable ratio of A:B (e.g., 60:40) and run a gradient to increase the percentage of B over time to elute more non-polar impurities. A typical gradient might run from 40% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 264 nm.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Below are diagrams illustrating key concepts in the production and analysis of this compound.

Impurity_Formation_Pathway 4-chloro-1-fluoro-2-methylbenzene 4-chloro-1-fluoro-2-methylbenzene 5-Chloro-2-fluorobenzaldehyde 5-Chloro-2-fluorobenzaldehyde 4-chloro-1-fluoro-2-methylbenzene->5-Chloro-2-fluorobenzaldehyde Incomplete Oxidation 5-Chloro-2-fluorobenzoic acid 5-Chloro-2-fluorobenzoic acid 4-chloro-1-fluoro-2-methylbenzene->5-Chloro-2-fluorobenzoic acid Oxidation This compound This compound 5-Chloro-2-fluorobenzoic acid->this compound Conversion Regioisomeric Phenylacetic Acids Regioisomeric Phenylacetic Acids Starting Materials Starting Materials Starting Materials->Regioisomeric Phenylacetic Acids Isomeric Precursors

Caption: Potential impurity formation pathways in the synthesis of this compound.

Troubleshooting_Workflow start Impurity Detected in Final Product check_identity Identify Impurity (LC-MS, NMR) start->check_identity is_regioisomer Is it a Regioisomer? check_identity->is_regioisomer is_process_related Process-Related Impurity? is_regioisomer->is_process_related No optimize_purification Optimize Purification (e.g., Recrystallization) is_regioisomer->optimize_purification Yes modify_synthesis Modify Synthetic Step (e.g., Temperature, Time) is_process_related->modify_synthesis Yes review_starting_materials Review Purity of Starting Materials is_process_related->review_starting_materials No end Impurity Controlled optimize_purification->end modify_synthesis->end review_starting_materials->end

Caption: A logical workflow for troubleshooting impurities in this compound production.

Analytical_Workflow Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity_Check Purity > Specification? HPLC_UV->Purity_Check Release Release Product Purity_Check->Release Yes Investigate Investigate Impurities Purity_Check->Investigate No LC_MS LC-MS for Identification Investigate->LC_MS NMR NMR for Structure Elucidation Investigate->NMR

Caption: A typical analytical workflow for the quality control of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 5-Chloro-2-fluorophenylacetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and scalable route starts from the readily available 4-chloro-2-fluorotoluene. The synthesis involves a three-step process:

  • Benzylic Bromination: Radical bromination of the methyl group of 4-chloro-2-fluorotoluene to yield 4-chloro-2-fluorobenzyl bromide.

  • Cyanidation: Nucleophilic substitution of the bromide with a cyanide salt to form 4-chloro-2-fluorophenylacetonitrile.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid to yield the final product, this compound.

Q2: What are the main safety concerns when scaling up this synthesis?

Scaling up this synthesis requires careful consideration of the following safety hazards:

  • Benzylic Bromination: The reaction can be highly exothermic. N-Bromosuccinimide (NBS) can decompose violently if not handled correctly, and some solvents may have incompatibilities with NBS.[1][2] It is crucial to have efficient cooling and to control the addition of reagents.

  • Cyanidation: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Accidental acidification of cyanide salts will release highly toxic hydrogen cyanide (HCN) gas.

  • Hydrolysis: The hydrolysis of the nitrile can be carried out with strong acids or bases, which are corrosive. The reaction can also be exothermic and may release ammonia if a basic hydrolysis is performed.

Q3: How can I purify the final product, this compound?

Purification of the final product can be achieved through recrystallization. Suitable solvent systems include toluene/heptane or ethyl acetate/heptane mixtures.[3] The purity of the product can be assessed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Step 1: Benzylic Bromination of 4-chloro-2-fluorotoluene

This protocol describes the radical bromination of 4-chloro-2-fluorotoluene using N-Bromosuccinimide (NBS) and a radical initiator.

Materials:

  • 4-chloro-2-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Acetonitrile (CH3CN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve 4-chloro-2-fluorotoluene in acetonitrile.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO.

  • Heat the reaction mixture to reflux (around 80-82°C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-fluorobenzyl bromide.

Step 2: Cyanidation of 4-chloro-2-fluorobenzyl bromide

This protocol outlines the synthesis of 4-chloro-2-fluorophenylacetonitrile from the corresponding benzyl bromide.

Materials:

  • 4-chloro-2-fluorobenzyl bromide

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, prepare a solution of sodium cyanide (1.1 equivalents) in water.

  • In a separate vessel, dissolve the crude 4-chloro-2-fluorobenzyl bromide and a catalytic amount of TBAB in toluene.

  • Add the aqueous sodium cyanide solution to the organic solution and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by GC or TLC until the benzyl bromide is consumed.

  • Separate the organic layer, wash with water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-fluorophenylacetonitrile.

Step 3: Hydrolysis of 4-chloro-2-fluorophenylacetonitrile

This protocol describes the hydrolysis of the nitrile to the final carboxylic acid product.

Materials:

  • 4-chloro-2-fluorophenylacetonitrile

  • Sodium hydroxide (NaOH) or Sulfuric Acid (H2SO4)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other suitable extraction solvent

Procedure (Alkaline Hydrolysis):

  • In a reaction vessel, suspend the crude 4-chloro-2-fluorophenylacetonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the nitrile is fully hydrolyzed.[4][5]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

StepReactionReactantsSolventsTypical YieldTypical Purity
1Benzylic Bromination4-chloro-2-fluorotoluene, NBS, AIBNAcetonitrile80-90% (crude)>90% by GC
2Cyanidation4-chloro-2-fluorobenzyl bromide, NaCN, TBABToluene/Water85-95% (crude)>90% by GC
3Hydrolysis4-chloro-2-fluorophenylacetonitrile, NaOHWater>90%>98% after recrystallization

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of benzyl bromide Incomplete reaction.Increase reaction time or add more initiator. Ensure the reaction is at reflux.
Over-bromination (dibromide formation).Use a slight excess of NBS (1.05 eq). Monitor the reaction closely and stop it once the starting material is consumed.
Decomposition of NBS.Ensure NBS is of good quality and stored properly. Avoid prolonged heating.
Step 1: Runaway reaction Poor temperature control.Ensure adequate cooling capacity. Add NBS portion-wise for better control on a large scale.[2]
Step 2: Low yield of nitrile Inefficient phase transfer.Increase stirring speed. Ensure the phase transfer catalyst is active.
Hydrolysis of benzyl bromide.Use a non-aqueous solvent system if water is problematic.
Step 2: Presence of unreacted benzyl bromide Incomplete reaction.Increase reaction time or temperature (with caution).
Step 3: Incomplete hydrolysis Insufficient heating or reaction time.Increase reflux time. Ensure adequate concentration of acid or base.
Formation of stable amide intermediate.For acid hydrolysis, stronger acidic conditions might be needed. For alkaline hydrolysis, ensure sufficient base is present.[4]
Step 3: Low purity of final product Presence of unreacted nitrile or amide.Ensure complete hydrolysis. Optimize the recrystallization procedure for purification.

Visualizations

SynthesisWorkflow Start 4-chloro-2-fluorotoluene Step1 Benzylic Bromination (NBS, AIBN, CH3CN) Start->Step1 Intermediate1 4-chloro-2-fluorobenzyl bromide Step1->Intermediate1 Step2 Cyanidation (NaCN, TBAB, Toluene/H2O) Intermediate1->Step2 Intermediate2 4-chloro-2-fluorophenylacetonitrile Step2->Intermediate2 Step3 Hydrolysis (NaOH, H2O then HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

TroubleshootingBromination Start Low Yield in Bromination? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes OverBromination Dibromide Detected? Start->OverBromination No IncompleteReaction->OverBromination No IncreaseTime Increase reaction time or add more initiator. IncompleteReaction->IncreaseTime Yes NBS_Decomp NBS Quality Issue? OverBromination->NBS_Decomp No ControlNBS Use slight excess of NBS (1.05 eq). Monitor closely. OverBromination->ControlNBS Yes CheckNBS Use fresh, high-quality NBS. NBS_Decomp->CheckNBS Yes

Caption: Troubleshooting decision tree for the benzylic bromination step.

References

Validation & Comparative

Validating the Structure of 5-Chloro-2-fluorophenylacetic acid via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the unambiguous structural verification of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide provides a comprehensive comparison of the NMR spectral data for 5-Chloro-2-fluorophenylacetic acid against its structural isomers, offering a detailed protocol for researchers and scientists to definitively validate its structure.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted spectral data generated from advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants, providing a reliable reference for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH~11-12Singlet (broad)1H
Ar-H~7.35Doublet of doublets1H
Ar-H~7.20Doublet of doublets1H
Ar-H~7.10Triplet of doublets1H
-CH₂-~3.70Singlet2H
¹³C NMR Predicted Chemical Shift (ppm)
-C=O~175
Ar-C (C-F)~158 (d, ¹JCF ≈ 250 Hz)
Ar-C (C-Cl)~134
Ar-CH~131
Ar-CH~129 (d, ³JCF ≈ 8 Hz)
Ar-C (C-CH₂)~127 (d, ²JCF ≈ 15 Hz)
Ar-CH~117 (d, ²JCF ≈ 22 Hz)
-CH₂-~35

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

The Workflow of Structural Validation via NMR

The process of confirming a molecular structure using NMR spectroscopy follows a logical sequence of steps, from sample preparation to final data analysis and comparison.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Weigh 5-20 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D Sample ready for analysis E Acquire ¹H and ¹³C NMR Spectra D->E F Process Raw Data (Fourier Transform, Phasing, Baseline Correction) E->F Raw spectral data G Analyze Chemical Shifts, Multiplicities, and Coupling Constants F->G H Compare Experimental/Predicted Data with Alternative Structures G->H I Confirm Structure of This compound H->I H->I

A logical workflow for NMR-based structural validation.

Comparative Analysis with Structural Isomers

The key to definitive structural validation lies in comparing the NMR data of the target compound with that of its potential isomers. Subtle differences in the substitution pattern on the phenyl ring lead to distinct changes in the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Table 2: Comparison of ¹H NMR Data for Isomers of Chloro-fluorophenylacetic acid

Compound Aromatic Protons (ppm) Methylene Protons (-CH₂-) (ppm)
This compound (Predicted)Three distinct signals in the aromatic region with complex splitting patterns.~3.70
2-Chloro-5-fluorophenylacetic acid (Predicted)Three distinct signals in the aromatic region, with different splitting patterns from the 5,2-isomer.~3.75
4-Chloro-2-fluorophenylacetic acid (Predicted)Three distinct signals in the aromatic region, with different splitting patterns from the other isomers.~3.68

Table 3: Comparison of ¹³C NMR Data for Isomers of Chloro-fluorophenylacetic acid

Compound Aromatic Carbon Signals (ppm) Methylene Carbon (-CH₂-) (ppm)
This compound (Predicted)Six distinct signals, with the C-F bond showing a large one-bond coupling constant (¹JCF). The chemical shifts of the carbons are influenced by the ortho-fluoro and meta-chloro substituents.~35
2-Chloro-5-fluorophenylacetic acid (Predicted)Six distinct signals. The positions of the chloro and fluoro substituents result in different chemical shifts for the aromatic carbons compared to the 5,2-isomer. The C-F coupling patterns will also differ.~36
4-Chloro-2-fluorophenylacetic acid (Predicted)Six distinct signals. The para-chloro and ortho-fluoro substitution will lead to a unique set of chemical shifts and C-F coupling constants for the aromatic carbons.~34

The distinct patterns of chemical shifts and spin-spin coupling, particularly the carbon-fluorine couplings, serve as a unique fingerprint for each isomer, allowing for unambiguous identification.

Experimental Protocol for NMR Spectroscopy

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

2. NMR Spectrometer Setup and Data Acquisition

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.

  • For ¹H NMR:

    • Set the spectral width to approximately 15 ppm.

    • Use a standard 30° or 90° pulse sequence.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set the relaxation delay (d1) to 2-5 seconds.

    • Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

By following this comprehensive guide, researchers can confidently utilize NMR spectroscopy to validate the structure of this compound and differentiate it from its structural isomers, ensuring the integrity of their chemical research and drug development endeavors.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and biological properties of non-fluorinated phenylacetic acid and its fluorinated analogs. The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often employed to modulate key drug-like properties including acidity, lipophilicity, metabolic stability, and target affinity. This document summarizes available experimental data for these simple but foundational structures, offers detailed experimental protocols for their evaluation, and visualizes key processes to guide further research.

Comparative Physicochemical Properties

The position of fluorine substitution on the phenyl ring significantly influences the electronic properties and lipophilicity of phenylacetic acid. Acidity (pKa) and the partition coefficient (logP) are fundamental parameters that affect a compound's solubility, permeability, and pharmacokinetic profile.

Fluorine's strong electron-withdrawing inductive effect generally leads to an increase in the acidity (a lower pKa value) of the carboxylic acid group compared to the non-fluorinated parent compound. The magnitude of this effect is dependent on the position of the fluorine atom relative to the acetic acid sidechain. Lipophilicity, measured as logP, is also altered by fluorination, which can impact the molecule's ability to cross biological membranes.

The table below summarizes the reported pKa and logP values for phenylacetic acid and its monofluoro-isomers.

CompoundStructurepKalogP
Phenylacetic AcidPhenylacetic Acid Structure4.31[1]1.41[2]
2-Fluorophenylacetic Acid2-Fluorophenylacetic Acid Structure4.091.58
3-Fluorophenylacetic Acid3-Fluorophenylacetic Acid Structure4.141.63
4-Fluorophenylacetic Acid4-Fluorophenylacetic Acid Structure4.25[3][4]1.60

Note: pKa and logP values for fluorinated analogs are compiled from various chemical supplier databases where direct literature citations were not available. Values may vary slightly between sources.

Biological Performance: Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, indicating a compound's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[5] A compound with low metabolic stability is rapidly cleared from the body, potentially resulting in a short duration of action and poor bioavailability.[6] Fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8]

To guide researchers in obtaining this crucial data, a standard experimental protocol for an in vitro metabolic stability assay is provided in Section 4. The data generated from such an assay allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are used to rank compounds and predict in vivo hepatic clearance.[9][10]

Illustrative Data Presentation: The table below demonstrates how metabolic stability data would be presented. The values shown are for the related NSAID, Diclofenac, and are for illustrative purposes only.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint)(µL/min/mg protein)
Diclofenac (Illustrative)~10-30High
Phenylacetic AcidData Not AvailableData Not Available
2-Fluorophenylacetic AcidData Not AvailableData Not Available
3-Fluorophenylacetic AcidData Not AvailableData Not Available
4-Fluorophenylacetic AcidData Not AvailableData Not Available

Biological Performance: Cyclooxygenase (COX) Inhibition

Phenylacetic acid derivatives are a well-known class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[12] The selective inhibition of COX-2 over COX-1 is a key goal in the development of NSAIDs to reduce gastrointestinal side effects.[12]

The COX signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is the precursor to various prostaglandins that mediate pain and inflammation. NSAIDs block the active site of COX enzymes, preventing this conversion.

COX_Pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Release cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 prostanoids_phys Prostaglandins (Physiological Functions) pgh2_1->prostanoids_phys prostanoids_inflam Prostaglandins (Pain & Inflammation) pgh2_2->prostanoids_inflam nsaids Phenylacetic Acids (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

The Cyclooxygenase (COX) Signaling Pathway.

Illustrative Data Presentation: The following table presents the known data for phenylacetic acid and uses the well-characterized NSAID Diclofenac as an illustrative example to demonstrate how inhibitory potency (IC50) and selectivity are typically reported. This is not a direct comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index(COX-1/COX-2)
Phenylacetic Acid>100[1]Data Not AvailableData Not Available
Diclofenac (Illustrative)0.076[13]0.026[13]2.9[13]
2-Fluorophenylacetic AcidData Not AvailableData Not AvailableData Not Available
3-Fluorophenylacetic AcidData Not AvailableData Not AvailableData Not Available
4-Fluorophenylacetic AcidData Not AvailableData Not AvailableData Not Available

Visualized Experimental Workflow

The systematic evaluation of a compound series involves a logical progression from synthesis to physicochemical characterization and subsequent biological testing. The following diagram illustrates a typical workflow for the comparative analysis of phenylacetic acid analogs.

Workflow cluster_synthesis Compound Acquisition cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Biological Assays cluster_analysis Data Analysis & Comparison synthesis Synthesis or Procurement pka pKa Determination synthesis->pka logp logP Determination synthesis->logp met_stab Metabolic Stability (Liver Microsomes) pka->met_stab cox_assay COX-1 / COX-2 Inhibition Assay pka->cox_assay logp->met_stab logp->cox_assay analysis Comparative Analysis (SAR) met_stab->analysis cox_assay->analysis

Comparative Experimental Workflow.

Experimental Protocols

Detailed methodologies are provided below for the key experiments discussed in this guide.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

  • Sample Preparation: Prepare a 1 mM solution of the test compound (e.g., phenylacetic acid) in water. If solubility is an issue, a co-solvent like methanol may be used, but the final pKa will need to be extrapolated to a fully aqueous medium.

  • Titrant Preparation: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH. Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Titration Setup:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Add KCl solution to maintain a constant ionic strength.

    • Purge the solution with nitrogen to remove dissolved CO2.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized.

    • Perform the titration in triplicate and report the average pKa value with the standard deviation.

logP Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (logP).

  • Phase Preparation:

    • Mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separation funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the phases.

    • Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Partitioning:

    • Add a small volume of the test compound stock solution to a vial containing a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated 1-octanol phase. The final concentration should be detectable by the chosen analytical method.

    • Cap the vial tightly and shake or vortex the mixture for a set period (e.g., 30 minutes to 1 hour) to allow for partitioning equilibrium to be reached.

    • Let the vial stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper (1-octanol) and lower (aqueous) phases.

    • Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details a typical procedure to assess a compound's stability in the presence of liver microsomal enzymes.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Cofactor Solution (NADPH-regenerating system): Prepare a solution in phosphate buffer containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to an intermediate concentration in acetonitrile or methanol.

    • Microsomes: Thaw pooled human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the diluted microsome suspension and the test compound solution at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the wells. The final test compound concentration is typically 1 µM.

    • Incubate the plate at 37°C with shaking.

    • Include positive controls (compounds with known high and low clearance, e.g., verapamil and diazepam) and negative controls (incubations without the NADPH cofactor).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile (often containing an internal standard for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg microsomal protein/mL).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the IC50 of a compound against COX-1 and COX-2 enzymes.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Enzymes: Purified ovine or human COX-1 and recombinant human COX-2.

    • Cofactors: Hematin and a reducing agent like L-epinephrine or glutathione.

    • Substrate: Arachidonic acid solution.

    • Test Compound: Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and the reducing agent cofactor.

    • Add a small volume of the test compound dilution (or DMSO for control wells).

    • Add the COX-1 or COX-2 enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Detection:

    • The COX reaction consumes oxygen and produces PGG2, which is then reduced to PGH2. The activity can be measured in several ways:

      • Oxygen Consumption: Using an oxygen electrode to measure the rate of O2 uptake.

      • Prostaglandin Quantification: Stopping the reaction after a set time (e.g., with a solution of HCl and trichloroacetic acid) and then quantifying the amount of a specific prostaglandin (like PGE2) produced, typically via ELISA or LC-MS/MS.

      • Colorimetric/Fluorometric Assay: Using a probe that reacts with the peroxidase component of the COX enzyme to produce a measurable signal.

  • Data Analysis:

    • Calculate the percentage of COX activity inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

    • The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

References

Unraveling the Biological Potential: A Comparative Analysis of 5-Chloro-2-fluorophenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount for advancing therapeutic innovation. This guide provides a comparative overview of the biological activities of 5-Chloro-2-fluorophenylacetic acid and its analogs. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes information from research on structurally related phenylacetic acid derivatives to project potential activities and proposes a framework for future investigation.

Postulated Biological Activities and Structure-Activity Relationships

The biological effects of phenylacetic acid derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The presence of halogen atoms, such as chlorine and fluorine, can modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby impacting its biological efficacy.

Anti-Inflammatory Activity

Substituted phenylacetic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The specific substitution pattern on the phenyl ring can influence the potency and selectivity of COX inhibition. For instance, the widely used NSAID diclofenac is a 2-((2,6-dichlorophenyl)amino)phenylacetic acid. While not a direct analog, its structure highlights the importance of halogen substitutions in achieving potent anti-inflammatory effects.

A hypothetical study could explore the potential of this compound and its analogs to inhibit COX-1 and COX-2 enzymes, providing insights into their potential as anti-inflammatory agents.

Antimicrobial Activity

Halogenated organic compounds often exhibit antimicrobial properties. The introduction of chlorine and fluorine atoms can enhance a molecule's ability to penetrate microbial cell membranes and interact with essential enzymes or proteins, leading to growth inhibition or cell death. Studies on various halogenated aromatic compounds have demonstrated their potential as antibacterial and antifungal agents.

Future research could investigate the minimum inhibitory concentrations (MIC) of this compound and its analogs against a panel of pathogenic bacteria and fungi to determine their antimicrobial spectrum and potency.

Cytotoxic Activity

The potential of phenylacetic acid derivatives as anticancer agents has also been explored. The cytotoxic effects of these compounds can be mediated through various mechanisms, including the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. The substitution pattern on the phenyl ring plays a critical role in determining the cytotoxicity and selectivity of these compounds against different cancer cell lines.

A comparative in vitro study evaluating the cytotoxicity of this compound and its analogs against a range of cancer cell lines would be valuable in assessing their potential as novel anticancer therapeutics.

Proposed Analogs for Comparative Study

To elucidate the structure-activity relationship of this compound, a comparative study should include a series of analogs with systematic variations in the substitution pattern. The following table outlines a proposed set of compounds for synthesis and biological evaluation.

Compound IDStructureKey Feature
1 This compoundParent Compound
2 2-Fluorophenylacetic acidRemoval of the chloro group
3 5-Chlorophenylacetic acidRemoval of the fluoro group
4 2,5-Dichlorophenylacetic acidReplacement of the fluoro group with a chloro group
5 2,5-Difluorophenylacetic acidReplacement of the chloro group with a fluoro group
6 3-Chloro-2-fluorophenylacetic acidIsomeric variation of the chloro position
7 4-Chloro-2-fluorophenylacetic acidIsomeric variation of the chloro position

Experimental Protocols for Future Investigation

To generate the necessary comparative data, a standardized set of experimental protocols should be employed.

In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition

Objective: To determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

Methodology:

  • A commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical) will be used.

  • The assay will be performed in a 96-well plate format.

  • Each well will contain the respective enzyme (COX-1 or COX-2), heme, and a buffer solution.

  • The test compounds, dissolved in a suitable solvent (e.g., DMSO), will be added to the wells at various concentrations.

  • Arachidonic acid will be added to initiate the reaction.

  • The peroxidase activity of COX will be measured colorimetrically at a specific wavelength (e.g., 590 nm) using a plate reader.

  • The percentage of inhibition will be calculated for each compound concentration, and the IC50 values (the concentration required to inhibit 50% of the enzyme activity) will be determined.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of microorganisms.

Methodology:

  • The broth microdilution method will be used according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) will be used.

  • Serial two-fold dilutions of the test compounds will be prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Each well will be inoculated with a standardized suspension of the microorganism.

  • The plates will be incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • The MIC will be determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) will be cultured in appropriate media.

  • Cells will be seeded in 96-well plates and allowed to adhere overnight.

  • The cells will be treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, the medium will be replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates will be incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals will be dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance will be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability will be calculated, and the IC50 values (the concentration required to inhibit 50% of cell growth) will be determined.

Visualizing the Research Workflow

The following diagram illustrates the proposed workflow for the synthesis and biological evaluation of this compound and its analogs.

G cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials synthesis Synthesis of this compound & Analogs start->synthesis purification Purification & Characterization synthesis->purification anti_inflammatory Anti-inflammatory Assays (COX-1/COX-2) purification->anti_inflammatory antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial cytotoxicity Cytotoxicity Assays (MTT) purification->cytotoxicity data_collection Data Collection anti_inflammatory->data_collection antimicrobial->data_collection cytotoxicity->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis conclusion Conclusion & Future Directions sar_analysis->conclusion

A Comparative Guide to Purity Assessment of 5-Chloro-2-fluorophenylacetic Acid: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is critical as impurities can affect reaction yields, introduce unwanted side effects, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, robust and accurate analytical methods are required to assess its purity.

This guide provides an objective comparison of two powerful analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique that separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase. For purity assessment, the area of the main peak is compared to the total area of all detected peaks, or it is quantified against a certified reference standard.

Instrumentation and Conditions:

  • System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) and water containing an acidic modifier like 0.1% phosphoric acid to ensure good peak shape. A typical starting point is 60:40 (v/v) ACN:Water.[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation (Area Percent Method):

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and weight.[4][5][6]

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.[7]

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A stable, non-reactive compound with sharp signals that do not overlap with the analyte signals (e.g., Maleic acid, 1,4-Dinitrobenzene).

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (D1): A long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification, typically >30 seconds.

  • Number of Scans: 8 to 16 scans are typically sufficient to obtain a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • W: Weight

  • P: Purity of the internal standard

  • analyte: this compound

  • std: Internal Standard

Method Comparison

The choice between HPLC and qNMR depends on the specific requirements of the analysis, such as the need for a primary method, sensitivity, and sample throughput.

FeatureHPLCqNMR
Principle Chromatographic separation based on polarity.Nuclear spin properties in a magnetic field.[7]
Quantitation Relative (area %) or absolute with a specific certified reference standard.Absolute, primary ratio method using a certified internal standard.[7][8]
Selectivity High; separates isomers and structurally similar impurities.High; based on unique chemical shifts of protons.
Precision (RSD%) Typically < 1%Typically < 1%
Accuracy High, but dependent on the purity of the reference standard.High; considered a primary method, traceable to SI units.[6]
Sensitivity (LOD/LOQ) Generally higher (µg/mL to ng/mL range).[9]Lower (mg/mL range).[9]
Analysis Time Higher throughput; typical run times are 15-30 minutes per sample.[10][11]Lower throughput; requires long relaxation delays for accuracy.[7]
Sample Consumption Low (micrograms).[7]Higher (milligrams).[7][8]
Sample State Destructive.[7]Non-destructive; sample can be recovered.[4][7]
Impurity Identification Requires coupling to Mass Spectrometry (LC-MS) for structural info.Provides structural information on impurities if signals are resolved.

Visualizing the Workflows

The following diagrams illustrate the typical experimental workflows for purity assessment by HPLC and qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Sample & Reference Standard S2 Dissolve in Mobile Phase S1->S2 S3 Filter Solution (0.45 µm) S2->S3 A1 Inject into HPLC System S3->A1 A2 Separate on C18 Column A1->A2 A3 Detect with UV Detector A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Purity (Area % or vs. Std) D1->D2

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing S1 Accurately Weigh Sample & Internal Standard S2 Dissolve in Deuterated Solvent S1->S2 S3 Transfer to NMR Tube S2->S3 A1 Acquire Spectrum S3->A1 A2 Use Long Relaxation Delay (D1) A1->A2 D1 Process Spectrum (Phase, Baseline) A2->D1 D2 Integrate Signals (Analyte & Standard) D1->D2 D3 Calculate Absolute Purity D2->D3

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity analysis.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound.

  • HPLC is an ideal method for routine quality control due to its high sensitivity, high throughput, and excellent separation capabilities for trace impurities.[7][9] It is the preferred method when a certified reference standard of the analyte is available.

  • qNMR serves as an indispensable tool when a certified standard for the analyte is not available, as it is a primary method that does not require an identical standard.[7][8] It provides an accurate, absolute purity value and simultaneously confirms the structure of the compound. While it has lower sensitivity and throughput compared to HPLC, its ability to provide direct, traceable quantification is a significant advantage.[7][9]

For comprehensive characterization and the highest confidence in material quality, an orthogonal approach using both HPLC for impurity profiling and qNMR for absolute purity assignment is recommended. This dual-technique strategy ensures a thorough and accurate assessment of the purity of this compound, supporting robust drug development programs.

References

Navigating the Synthesis of 5-Chloro-2-fluorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a critical aspect of the discovery and manufacturing pipeline. 5-Chloro-2-fluorophenylacetic acid stands as a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential synthetic routes to this important molecule, offering insights into methodologies, and presenting data in a clear, structured format to aid in route selection and optimization.

  • Route 1: Cyanation of a Benzyl Halide followed by Hydrolysis

  • Route 2: Grignard Reaction of a Benzyl Halide followed by Carboxylation

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data presented is based on typical yields and reaction conditions for analogous transformations and should be considered as a general guide for comparison.

ParameterRoute 1: Cyanation and HydrolysisRoute 2: Grignard Carboxylation
Starting Material 5-Chloro-2-fluorobenzyl chloride5-Chloro-2-fluorobenzyl chloride
Key Reagents Sodium cyanide, Sulfuric acidMagnesium, Carbon dioxide
Overall Yield (Typical) 60-70%50-65%
Purity (Typical) >98% (after recrystallization)>97% (after purification)
Reaction Time 4-8 hours3-6 hours
Reaction Temperature 80-120°C (hydrolysis)0°C to reflux
Key Advantages Well-established reactions, potentially lower cost of cyanide.Avoids the use of highly toxic cyanide salts.
Key Disadvantages Use of highly toxic sodium cyanide, harsh acidic conditions for hydrolysis.Requires anhydrous conditions, potential for Wurtz coupling side products.

Experimental Protocols

Route 1: Cyanation of 5-Chloro-2-fluorobenzyl chloride and Subsequent Hydrolysis

This two-step route first involves the nucleophilic substitution of the benzylic chloride with a cyanide ion to form the corresponding benzyl cyanide, which is then hydrolyzed under acidic conditions to yield the desired carboxylic acid.

Step 1: Synthesis of 5-Chloro-2-fluorobenzyl cyanide

  • In a well-ventilated fume hood, a solution of 5-Chloro-2-fluorobenzyl chloride (1 equivalent) in a suitable solvent such as ethanol or acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • An aqueous solution of sodium cyanide (1.1 equivalents) is added portion-wise to the stirred solution of the benzyl chloride.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 5-Chloro-2-fluorobenzyl cyanide, which can be used in the next step without further purification.

Step 2: Hydrolysis of 5-Chloro-2-fluorobenzyl cyanide

  • The crude 5-Chloro-2-fluorobenzyl cyanide is added to a mixture of concentrated sulfuric acid and water in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to 100-120°C and stirred vigorously for 2-4 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product.

Route 2: Grignard Reaction of 5-Chloro-2-fluorobenzyl chloride followed by Carboxylation

This route involves the formation of a Grignard reagent from the corresponding benzyl chloride, which then reacts with carbon dioxide to produce the carboxylic acid after an acidic workup.

Step 1: Formation of 5-Chloro-2-fluorobenzylmagnesium chloride

  • All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings (1.2 equivalents) are placed in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of 5-Chloro-2-fluorobenzyl chloride (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel to the magnesium suspension.

  • The reaction is initiated, which is usually indicated by a gentle refluxing of the solvent. The addition rate is controlled to maintain a steady reflux.

  • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • The freshly prepared Grignard reagent is cooled in an ice bath.

  • Dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto an excess of crushed dry ice.

  • The reaction mixture is stirred until the absorption of CO2 ceases.

  • The reaction is then quenched by the slow addition of a cold, dilute acid (e.g., 10% HCl or H2SO4).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

Route 1: Cyanation and Hydrolysis start 5-Chloro-2-fluorobenzyl chloride intermediate 5-Chloro-2-fluorobenzyl cyanide start->intermediate NaCN end This compound intermediate->end H2SO4, H2O, Heat

Caption: Synthetic workflow for Route 1.

Route 2: Grignard Carboxylation start 5-Chloro-2-fluorobenzyl chloride grignard 5-Chloro-2-fluorobenzylmagnesium chloride start->grignard Mg, Et2O end This compound grignard->end 1. CO2 2. H3O+

Caption: Synthetic workflow for Route 2.

Conclusion

The choice between these two synthetic routes for this compound will depend on several factors, including the scale of the synthesis, available equipment, safety considerations, and cost of reagents. Route 1, involving cyanation and hydrolysis, utilizes well-established and often high-yielding reactions. However, the use of highly toxic sodium cyanide necessitates stringent safety protocols. Route 2, the Grignard carboxylation, avoids the use of cyanide but requires careful control of anhydrous conditions to prevent side reactions and ensure a good yield. For large-scale industrial production, a thorough process optimization and safety assessment for each route would be essential. Further research into alternative, greener synthetic methodologies could also be a valuable endeavor for the long-term production of this important intermediate.

Spectroscopic Scrutiny: A Comparative Guide to 5-Chloro-2-fluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a detailed spectroscopic comparison of 5-Chloro-2-fluorophenylacetic acid and its positional isomers, offering a baseline for identification, purity assessment, and quality control.

The positional isomerism of substituents on the phenyl ring can significantly influence a molecule's chemical reactivity, biological activity, and toxicological profile. Therefore, robust analytical methods to differentiate between these isomers are crucial. This guide focuses on a comparative analysis of isomers of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for various isomers of chlorofluorophenylacetic acid. It is important to note that the experimental conditions, such as the solvent and the spectrometer frequency, can influence the exact spectral values.

¹H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons, making it an excellent technique for distinguishing between isomers. The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns for the aromatic protons.

IsomerChemical Shift (δ, ppm) and Multiplicity
2-Chloro-4-fluorophenylacetic acid Aromatic protons: δ 7.30-7.00 (m); Methylene protons (-CH₂-): δ 3.65 (s)
2-Chloro-5-fluorophenylacetic acid Aromatic protons: δ 7.20-6.90 (m); Methylene protons (-CH₂-): δ 3.68 (s)
2-Chloro-6-fluorophenylacetic acid Aromatic protons: δ 7.25-7.05 (m); Methylene protons (-CH₂-): δ 3.80 (s)
4-Chloro-2-fluorophenylacetic acid Aromatic protons: δ 7.28-7.10 (m); Methylene protons (-CH₂-): δ 3.70 (s)

Note: Data is compiled from various sources and may have been recorded under different experimental conditions. "m" denotes a multiplet and "s" denotes a singlet.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms, particularly the aromatic carbons, are uniquely affected by the positions of the chloro and fluoro substituents due to their differing electronic effects.

IsomerKey ¹³C NMR Chemical Shifts (δ, ppm)
2-Chloro-4-fluorophenylacetic acid Carboxyl (-COOH): ~176; Methylene (-CH₂-): ~39; Aromatic carbons: ~115-160
2-Chloro-5-fluorophenylacetic acid Carboxyl (-COOH): ~177; Methylene (-CH₂-): ~40; Aromatic carbons: ~114-162
2-Chloro-6-fluorophenylacetic acid Carboxyl (-COOH): ~171; Methylene (-CH₂-): ~34; Aromatic carbons: ~114-162
4-Chloro-2-fluorophenylacetic acid Carboxyl (-COOH): ~172; Methylene (-CH₂-): ~35; Aromatic carbons: ~116-161

Note: The exact chemical shifts can vary based on the solvent and reference standard used.

FT-IR Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their environment. Key characteristic absorption bands for these isomers include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl and C-F stretches.

IsomerCharacteristic IR Absorption Bands (cm⁻¹)
2-Chloro-4-fluorophenylacetic acid O-H stretch: ~3000 (broad); C=O stretch: ~1710; C-F stretch: ~1250; C-Cl stretch: ~780
2-Chloro-5-fluorophenylacetic acid O-H stretch: ~3000 (broad); C=O stretch: ~1705; C-F stretch: ~1240; C-Cl stretch: ~800
2-Chloro-6-fluorophenylacetic acid O-H stretch: ~2950 (broad); C=O stretch: ~1715; C-F stretch: ~1260; C-Cl stretch: ~790
4-Chloro-2-fluorophenylacetic acid O-H stretch: ~3100 (broad); C=O stretch: ~1700; C-F stretch: ~1230; C-Cl stretch: ~820

Note: The values are approximate and represent the main absorption bands.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the chlorofluorophenylacetic acid isomers, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₆ClFO₂: 188.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

IsomerKey Mass-to-Charge Ratios (m/z)
This compound Predicted [M+H]⁺: 189.0113, [M-H]⁻: 186.9968[1]
2-Chloro-6-fluorophenylacetic acid Molecular Ion (M⁺): 188/190; Key Fragments: 143/145 ([M-COOH]⁺), 108 ([M-COOH-Cl]⁺)

Note: Fragmentation patterns can be complex and are dependent on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

    • GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be analyzed by Gas Chromatography-Mass Spectrometry. The sample is injected into the GC, separated on a capillary column, and then introduced into the mass spectrometer for EI ionization.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (and its isotopic pattern) and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the this compound isomers.

Spectroscopic_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_comparison Comparative Analysis Isomer1 5-Chloro-2-fluoro- phenylacetic acid NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Other Isomers (e.g., 2-Cl-4-F, 2-Cl-6-F) Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Comparison Spectroscopic Comparison - Data Tables - Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Workflow for spectroscopic comparison of isomers.

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. For definitive identification and characterization, it is recommended to acquire and analyze the spectroscopic data of authenticated reference standards under consistent experimental conditions.

References

Assessing the Anti-inflammatory Activity of 5-Chloro-2-fluorophenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice to the Reader

This guide, therefore, provides a comparative overview based on the anti-inflammatory activities of structurally related halogenated phenylacetic acid derivatives. The presented data and methodologies are drawn from studies on similar compounds and should be considered as a surrogate for guiding future research on 5-Chloro-2-fluorophenylacetic acid derivatives.

Introduction to Phenylacetic Acid Derivatives as Anti-inflammatory Agents

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. By blocking COX-1 and/or COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain, inflammation, and fever. Structural modifications to the phenylacetic acid scaffold, such as halogenation, have been explored to enhance potency and selectivity, potentially leading to improved efficacy and safety profiles.

Comparative Anti-inflammatory Activity of Halogenated Phenylacetic Acid Derivatives

Due to the lack of specific data for this compound derivatives, this section presents a comparative summary of the anti-inflammatory activity of other relevant halogenated phenylacetic acid derivatives found in the literature. This information is intended to provide a benchmark for potential future studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Substituted Phenylacetic Acid Derivatives

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
Hypothetical this compound Derivative COX-1Data not availableData not availableDiclofenac0.1
COX-2Data not available0.01
2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid (9a)COX-2Potent InhibitionSelective for COX-2Celecoxib-
Other Halogenated Phenylacetic Acid AnalogsCOX-1VariesVariesIndomethacin-
COX-2Varies

Note: The data for compound 9a indicates potent and selective COX-2 inhibition, suggesting that modifications to the phenylacetic acid core can significantly influence activity and selectivity.[1]

Table 2: In Vivo Anti-inflammatory Activity of Phenylacetic Acid Derivatives in the Carrageenan-Induced Paw Edema Model

Compound/DerivativeDose (mg/kg)Time (h)% Inhibition of EdemaReference Compound% Inhibition of Edema
Hypothetical this compound Derivative Data not availableData not availableData not availableDiclofenac-
2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)202Significant reductionDiclofenac (25 mg/kg)Strong activity
10, 20, 40 (after 14 days)2, 3, 4Significant reduction at all doses

Note: Compound 3f, a pyrrole derivative of a phenylpropanoic acid, demonstrates significant in vivo anti-inflammatory effects, highlighting the potential of structurally related compounds.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory activity of phenylacetic acid derivatives. These protocols can serve as a template for the evaluation of this compound derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against ovine COX-1 and human recombinant COX-2.

Methodology:

  • Enzyme Preparation: Ovine COX-1 is typically prepared from ram seminal vesicles, while human recombinant COX-2 is expressed in a suitable cell line (e.g., Sf9 insect cells) and purified.

  • Assay Procedure:

    • The assay is performed in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the respective enzyme (COX-1 or COX-2).

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of an acidic solution (e.g., 1 M HCl).

    • The product, prostaglandin E2 (PGE2), is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model of inflammation.

Methodology:

  • Animals: Male Wistar rats (or a similar strain) weighing 150-200g are used.

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • Animals are divided into groups: a control group (vehicle), a reference group (e.g., diclofenac, 25 mg/kg), and test groups receiving different doses of the compound.

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for most phenylacetic acid derivatives involves the inhibition of the cyclooxygenase pathway. However, other signaling pathways may also be involved in their anti-inflammatory effects.

Cyclooxygenase (COX) Pathway

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever NSAIDs (e.g., Phenylacetic Acid Derivatives) NSAIDs (e.g., Phenylacetic Acid Derivatives) NSAIDs (e.g., Phenylacetic Acid Derivatives)->COX-1 (constitutive) Inhibition NSAIDs (e.g., Phenylacetic Acid Derivatives)->COX-2 (inducible) Inhibition Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay Hit Identification Hit Identification COX-1/COX-2 Inhibition Assay->Hit Identification Lead Compound Selection Lead Compound Selection Hit Identification->Lead Compound Selection Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Lead Compound Selection->Carrageenan-Induced Paw Edema Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Carrageenan-Induced Paw Edema->Efficacy and Toxicity Assessment

References

A Comparative Guide to the Cytotoxicity of Novel Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, significantly enhancing the therapeutic properties of various compounds.[1] Fluorination can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved efficacy and pharmacokinetics.[1][2] This guide provides a comparative overview of the cytotoxic effects of recently developed fluorinated compounds, presenting experimental data, detailed protocols for cytotoxicity assessment, and insights into their mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several novel fluorinated compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented to facilitate a direct comparison of their potency.

Compound ClassSpecific CompoundTarget Cell LineIC50 (µM)Reference
Fluorinated Aminophenylhydrazines Compound 6 (pentafluorinated)A549 (Lung Carcinoma)0.64
Compound 5 (difluorinated)A549 (Lung Carcinoma)>10 (PI: 4.95)[3]
Fluorinated Benzimidazoles ORT14 (para-fluoro)A549 (Lung Carcinoma)0.377[4]
ORT14 (para-fluoro)HeLa (Cervical Cancer)0.188[4]
ORT14 (para-fluoro)HepG2 (Liver Cancer)0.188[4]
ORT15 (ortho-fluoro)A375 (Melanoma)0.177[4]
ORT15 (ortho-fluoro)HepG2 (Liver Cancer)0.177[4]
Fluorinated Chalcones Chalcone DerivativeHepG2 (Liver Cancer)67.51 - 108.20[5]
10-Fluorocamptothecin Derivatives 16bKB-VIN (Multidrug-Resistant)0.067
19bKB-VIN (Multidrug-Resistant)0.099[6]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the anticancer potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[1]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.[] The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.[4]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[4]

  • Reaction Mixture Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[4]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit to each well and measure the absorbance at 490 nm.[9] The amount of color formation is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

Mechanistic Insights and Signaling Pathways

Many fluorinated anticancer compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis. The following diagrams illustrate a general workflow for assessing cytotoxicity and a key signaling pathway involved in apoptosis induced by some novel fluorinated compounds.

experimental_workflow cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Preparation of Fluorinated Compound Dilutions treatment Incubation with Compounds (e.g., 24, 48, 72 hours) assay_choice Select Assay treatment->assay_choice MTT_assay MTT Assay (Metabolic Activity) assay_choice->MTT_assay Viability LDH_assay LDH Assay (Membrane Integrity) assay_choice->LDH_assay Cytotoxicity data_acq Spectrophotometric Reading MTT_assay->data_acq LDH_assay->data_acq ic50_calc IC50 Value Calculation data_acq->ic50_calc

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

Recent studies on certain fluorinated aminophenylhydrazines and benzimidazole derivatives indicate that their cytotoxic effects are mediated through the induction of apoptosis.[3][10] A key event in the intrinsic apoptotic pathway is the activation of effector caspases, such as caspase-3.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade compound Novel Fluorinated Compound (e.g., Benzimidazole Derivative) bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 bax_bak Bax/Bak Activation compound->bax_bak bcl2->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 casp9 Caspase-9 Activation cyto_c->casp9 apaf1->casp9 casp3 Caspase-3 Activation (Cleaved Caspase-3) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway induced by certain fluorinated compounds.

References

comparative study of catalysts in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, pivotal for the formation of aryl ketones, which are key intermediates in the pharmaceutical and fine chemical industries.[1][2][3] The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental footprint of the reaction.[2] This guide provides a comparative analysis of commonly employed catalysts, supported by experimental data, to aid in catalyst selection and process optimization.

Homogeneous vs. Heterogeneous Catalysis: A General Overview

Friedel-Crafts acylation can be broadly categorized into homogeneous and heterogeneous catalysis, each with distinct advantages and disadvantages.

Homogeneous catalysts , typically Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are dissolved in the reaction medium.[4][5] This ensures high accessibility to the reactants, often leading to high reaction rates.[6] However, these catalysts are often required in stoichiometric amounts because they form stable complexes with the resulting ketone product.[2][7] This leads to challenges in catalyst separation, recovery, and generation of significant waste streams.[4][8]

Heterogeneous catalysts , such as solid acids like zeolites and clays, exist in a different phase from the reactants and products.[3][4] Their primary advantage lies in their ease of separation from the reaction mixture, which allows for catalyst recycling and reuse, aligning with the principles of green chemistry.[4][9] While they offer environmental benefits, they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[6]

FeatureHomogeneous Catalysts (e.g., AlCl₃, FeCl₃)Heterogeneous Catalysts (e.g., Zeolites)
Phase Same phase as reactants (liquid)Different phase from reactants (solid)
Catalyst Loading Often stoichiometricCatalytic amounts
Activity Generally highCan be lower due to diffusion limitations
Selectivity Can be low, risk of side reactionsOften high due to shape-selectivity
Separation Difficult, requires quenching and extractionEasy (e.g., filtration)
Reusability Generally not reusableReusable and recyclable
Environmental Impact High waste generationMore environmentally friendly

Performance Comparison of Catalysts

The following tables summarize the performance of various catalysts in the Friedel-Crafts acylation of different aromatic substrates. It is important to note that direct comparison can be challenging as reaction conditions vary across different studies.

Table 1: Acylation of Toluene with Acetic Anhydride

CatalystReaction ConditionsConversion (%)p-isomer Selectivity (%)Reference
FeSO₄ (800 °C) 100 °C, 5 h55-[10]
FeCl₃ 80 °C, 3 h< 15-[10]
AlCl₃ 80 °C, 3 h< 15-[10]
HZSM-5 Vapor phase60.2 (acetyl chloride)88.3[1]
HPW/TiO₂ Not specifiedDependent on acidityHigh p-selectivity[11]

Table 2: Acylation of Anisole

CatalystAcylating AgentConversion (%)p-isomer Selectivity (%)Reference
H-Beta Zeolite Acetic Anhydride~9580-83[12]
H-ZSM-5 Zeolite Acetic AnhydrideLower than H-Beta-[12]
HY Zeolite Acetic AnhydrideLower than H-Beta-[12]
Mordenite (MOR 100) Acetic AnhydrideQuantitative (>99)>99[13]
FeCl₃ (5 mol%) in PC Acetic Anhydride85 (on 30 mmol scale)-[8]
HBEA Zeolite Benzoyl Chloride8393-96[3]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation and comparison of catalyst performance. Below are generalized experimental protocols for both homogeneous and heterogeneous catalytic systems.

Protocol 1: Homogeneous Friedel-Crafts Acylation using AlCl₃ (Acylation of Toluene)

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (0.50 g, 3.75 mmol) and toluene (3 mL).[14]

  • Reaction: Cool the flask in an ice bath. Slowly add acetic anhydride (250 µL) dropwise from the dropping funnel to the stirred suspension.[14]

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture using a microwave reactor or a conventional heating source.[14]

  • Work-up: After cooling, cautiously pour the reaction mixture into a beaker containing ice and water (6 mL).[14]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (4 mL). Combine the organic layers.[14]

  • Washing: Wash the combined organic phase sequentially with saturated aqueous sodium chloride solution (5 mL) and saturated aqueous sodium bicarbonate solution (5 mL).[14]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[14]

Protocol 2: Heterogeneous Friedel-Crafts Acylation using H-ZSM-5 Zeolite (Acylation of Anisole)

  • Catalyst Activation: Activate the H-ZSM-5 catalyst by heating at 500 °C for 3 hours in air.[15]

  • Reaction Setup: In a 100 mL batch glass reactor, add the activated catalyst (0.5 g), anisole (30 mmol), and propionic anhydride (30 mmol) under a nitrogen atmosphere.[15]

  • Reaction Execution: Heat the mixture to 100 °C under reflux with vigorous stirring for 24 hours.[15]

  • Product Separation: After the reaction, separate the catalyst from the product mixture by centrifugation or filtration.[15]

  • Analysis: Analyze the liquid product using gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.[15]

  • Catalyst Regeneration: The recovered catalyst can be washed with a suitable solvent, dried, and calcined at 500 °C for 3 hours for reuse.[15]

Visualizing Mechanisms and Workflows

General Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution Acyl Halide Acyl Halide Acylium Ion Complex Acylium Ion Complex Acyl Halide->Acylium Ion Complex + Lewis Acid Lewis Acid Lewis Acid Acylium Ion Acylium Ion Acylium Ion Complex->Acylium Ion Sigma Complex Sigma Complex Aromatic Ring Aromatic Ring Aromatic Ring->Sigma Complex + Acylium Ion Aryl Ketone Aryl Ketone Sigma Complex->Aryl Ketone - H+

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow for Catalyst Comparison

A systematic workflow is essential for the objective comparison of different catalysts.

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Catalyst_Selection Select Catalysts (e.g., AlCl3, FeCl3, Zeolites) Catalyst_Activation Catalyst Activation/Preparation Catalyst_Selection->Catalyst_Activation Substrate_Acylating_Agent Choose Substrate and Acylating Agent Reaction_Setup Set up Parallel Reactions (Identical Conditions) Substrate_Acylating_Agent->Reaction_Setup Catalyst_Activation->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Setup->Monitoring Workup_Isolation Work-up and Product Isolation Monitoring->Workup_Isolation Characterization Product Characterization (NMR, GC-MS) Workup_Isolation->Characterization Data_Analysis Analyze Data (Yield, Selectivity, Conversion) Characterization->Data_Analysis Comparison Compare Catalyst Performance Data_Analysis->Comparison

Caption: Workflow for Comparative Catalyst Study.

References

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmaceutical intermediates is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the rigorous validation of analytical methods to ensure the purity, potency, and quality of these unique chemical entities is paramount. This guide provides an objective comparison of the primary analytical techniques used for the validation of fluorinated pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is supported by experimental data and detailed methodologies to aid researchers in selecting and implementing the most appropriate analytical strategies.

Comparison of Analytical Techniques

The selection of an analytical technique for a fluorinated pharmaceutical intermediate is contingent upon the physicochemical properties of the analyte, including its volatility, thermal stability, and the specific requirements of the analysis (e.g., purity assessment, impurity profiling, or quantitative determination).

Analytical TechniquePrincipleTypical Fluorinated IntermediatesAdvantagesLimitations
HPLC-UV Separation based on polarityFluorinated anilines, pyridines, benzaldehydes, and other non-volatile aromatic and aliphatic compounds.[1][2]Robust, versatile, and widely available. Excellent for purity and impurity determination. Fluorinated stationary phases can offer unique selectivity.[3]Not suitable for highly volatile or thermally labile compounds. Requires chromophores for UV detection.
GC-MS Separation based on volatility and boiling pointTrifluoromethylated ketones, fluorinated alcohols, and other volatile or semi-volatile intermediates.[4][5]High sensitivity and specificity, especially with mass spectrometry for impurity identification. Ideal for residual solvent analysis.Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[6]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nucleiA wide range of fluorinated compounds, including isomers and complex molecules.[7][8]Primary analytical method providing absolute purity without a specific reference standard.[7][9] Highly specific for fluorine-containing compounds (¹⁹F NMR). Non-destructive.[7]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Higher initial instrument cost.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of fluorinated pharmaceutical intermediates using HPLC, GC-MS, and qNMR. These values are representative and may vary depending on the specific analyte, method, and instrumentation.

Table 1: HPLC Method Validation Parameters for a Fluorinated Intermediate (e.g., 4-Fluoroaniline)

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) ≥ 0.9990.9998 over 0.94-30.26 ng/mL[10]
Accuracy (% Recovery) 98.0% - 102.0%92% - 99%[10]
Precision (% RSD) ≤ 2.0%< 8.7%[10]
Limit of Detection (LOD) Signal-to-Noise ≥ 30.19 ng/mL[10]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.94 ng/mL[10]
Specificity Resolution (Rs) ≥ 1.5 between adjacent peaksBaseline resolution of the main peak from impurities and degradation products.[2][11]

Table 2: GC-MS Method Validation Parameters for a Volatile Fluorinated Intermediate

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) ≥ 0.99~0.99[5]
Accuracy (% Recovery) 90.0% - 110.0%99.25% - 99.80%[6]
Precision (% RSD) ≤ 5.0%0.20% - 0.80%[6]
Limit of Detection (LOD) Signal-to-Noise ≥ 31.0 mg/mL[6]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 103.0 mg/mL[6]
Specificity No interfering peaks at the retention time of the analyteConfirmed by mass spectral data.[12]

Table 3: qNMR Method Validation Parameters for a Fluorinated Intermediate (e.g., 2-Fluoropyridine-3-boronic acid)

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) ≥ 0.999Correlation coefficient of 0.99992 has been demonstrated in round robin tests.[13]
Accuracy (% Bias) ≤ 2.0%Maximum combined measurement uncertainty of 1.5% (95% confidence).[9]
Precision (% RSD) ≤ 1.5%Typically low RSD.[7]
Specificity Resolution of analyte signal from internal standard and impuritiesWell-resolved signals in the NMR spectrum.[7]
Range Defined by linearity, accuracy, and precisionDependent on analyte solubility and instrument sensitivity.

Experimental Protocols

The following are representative experimental protocols for the analysis of fluorinated pharmaceutical intermediates. These should be considered as starting points for method development and must be fully validated for a specific analyte and its matrix.

HPLC-UV Method for a Fluorinated Aromatic Amine
  • Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.[2]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV at 240 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample in a suitable solvent (e.g., mobile phase) to a target concentration of approximately 1 mg/mL.[1]

    • For linearity, prepare a series of standard solutions covering the expected concentration range.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[2]

  • Validation Procedures:

    • Specificity: Analyze the drug substance, a placebo mixture, and the drug substance spiked with known impurities to demonstrate separation and lack of interference.

    • Linearity: Inject the series of standard solutions and plot the peak area against concentration. Perform a linear regression analysis.

    • Accuracy: Analyze samples with known concentrations (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculate the percent recovery.

    • Precision: Perform replicate injections (e.g., n=6) of a standard solution for repeatability. For intermediate precision, have a different analyst perform the analysis on a different day or with different equipment.

GC-MS Method for a Volatile Fluorinated Ketone
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]

  • Column: Capillary column suitable for the analysis of neutral or slightly polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[12]

    • Scan Range: 40-500 m/z.[12]

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and sample in a volatile solvent (e.g., methylene chloride or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare working standards and samples by appropriate dilution.

  • Validation Procedures: Follow similar procedures for linearity, accuracy, and precision as outlined for the HPLC method, adapting for GC-MS analysis. Specificity is further confirmed by the mass spectrum of the analyte.

¹⁹F qNMR Method for Purity Determination
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Internal Standard: A high-purity, stable compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluoroacetic acid).

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆).[7]

  • NMR Data Acquisition:

    • Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹⁹F NMR spectrum using parameters optimized for quantification, including a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).[7]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the fluorinated intermediate and a signal from the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of fluorine atoms contributing to each signal, the molecular weights, and the masses of the sample and internal standard.[14]

  • Validation Procedures:

    • Specificity: Ensure that the signals of the analyte and internal standard are well-resolved from any impurity signals.

    • Linearity, Accuracy, and Precision: Can be assessed by preparing and analyzing samples with varying ratios of the analyte to the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of analytical method validation and a typical workflow for the analysis of a fluorinated pharmaceutical intermediate.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method (HPLC, GC, NMR) define_atp->select_method define_validation_params Define Validation Parameters & Acceptance Criteria select_method->define_validation_params prepare_protocol Prepare Validation Protocol define_validation_params->prepare_protocol perform_experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision) prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data compare_results Compare Results with Acceptance Criteria collect_data->compare_results compare_results->select_method Fail validation_report Prepare Validation Report compare_results->validation_report Pass method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: General workflow for analytical method validation.

Fluorinated_Intermediate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting weigh_sample Accurately Weigh Intermediate Sample dissolve_sample Dissolve in Appropriate Solvent weigh_sample->dissolve_sample filter_sample Filter Sample (if necessary for HPLC/GC) dissolve_sample->filter_sample qnmr qNMR Analysis (Absolute Purity) dissolve_sample->qnmr Direct Dissolution hplc HPLC Analysis (Purity, Impurities) filter_sample->hplc gcms GC-MS Analysis (Volatile Impurities, Residual Solvents) filter_sample->gcms integrate_peaks Integrate Peaks & Calculate Concentrations hplc->integrate_peaks identify_impurities Identify Impurities (MS, NMR) gcms->identify_impurities qnmr->integrate_peaks generate_report Generate Certificate of Analysis (CoA) integrate_peaks->generate_report identify_impurities->generate_report

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-fluorophenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Chloro-2-fluorophenylacetic acid is paramount for ensuring the safety of laboratory personnel and protecting the environment. As a halogenated organic compound, this chemical requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand ProtectionProtective gloves (e.g., nitrile rubber)
Eye ProtectionChemical safety goggles or glasses; face shield if splashing is a risk[2]
Skin and BodyWear suitable protective clothing, such as a lab coat[2]
RespiratoryUse only in a well-ventilated area; avoid breathing dust[1][2]

Step-by-Step Disposal Protocol

The primary method for the proper disposal of this compound is through incineration by a licensed hazardous waste management company.[2] Do not dispose of this chemical down the drain or in regular solid waste.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4]

  • Never mix halogenated organic wastes with non-halogenated organic wastes or other waste streams like aqueous acids or bases.[3][4]

2. Container Selection and Labeling:

  • Use a clean, dry, and sealable container that is compatible with the chemical.[1][4]

  • The container must be in good condition with a threaded cap to ensure it is vapor-tight and spill-proof.[4]

  • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components if it is a mixture.[4] Include the date when the first drop of waste is added.[4]

3. Accumulation and Storage:

  • Store the sealed waste container in a well-ventilated, designated satellite accumulation area.[1]

  • Keep the container tightly closed except when adding waste.[1][4]

  • Store away from incompatible materials such as strong bases and strong oxidizing agents.[2]

4. Arranging for Disposal:

  • Dispose of the contents and container through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

5. Spill Cleanup:

  • In case of a spill, immediately clean it up while wearing appropriate PPE.[1]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or shovel the material into a suitable, labeled container for disposal.[2][5]

  • For wet spills, vacuum or shovel the material into a labeled container.[1]

  • After cleanup, wash the area with large amounts of water.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_Preparation Preparation cluster_Collection Waste Collection cluster_StorageDisposal Storage & Disposal A Don Appropriate PPE B Work in a Well-Ventilated Area A->B C Obtain Labeled 'Halogenated Organic Waste' Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Contractor F->G H Arrange for Pickup and Incineration G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-2-fluorophenylacetic acid (CAS No. 261762-97-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust be worn at all times. Use chemical safety goggles where splashing is a risk.[1][3]
Face ShieldRequired when handling larger quantities or when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace immediately if contaminated.[1][4]
Body Protection Laboratory CoatA standard lab coat is required.
Chemical-Resistant ApronRecommended when handling larger quantities.
Respiratory Protection Fume HoodAll handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[2]
RespiratorFor situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling this compound from receipt to disposal.

Experimental Workflow for Handling this compound

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling cluster_cleanup Cleanup and Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Assemble Equipment b->c d Weigh Solid Chemical c->d Start Experiment e Dissolve in Solvent d->e f Perform Reaction e->f g Quench Reaction h Work-up and Purification g->h i Segregate Halogenated Waste h->i End Experiment j Decontaminate Glassware i->j k Doff PPE j->k l Wash Hands k->l

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.